Acridarsine,10-phenyl-
Description
Properties
CAS No. |
28660-45-9 |
|---|---|
Molecular Formula |
C19H13As |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
10-phenylacridarsine |
InChI |
InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
YDRNCDWYRCHVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |
Appearance |
Solid powder |
Other CAS No. |
28660-45-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acridarsine,10-phenyl- |
Origin of Product |
United States |
Foundational & Exploratory
10-Phenylacridarsine: Chemical Architecture, Synthesis, and Arsenical Pharmacophore Analysis
CAS: 28660-45-9 Formula: C₁₉H₁₅As Molecular Weight: 318.25 g/mol IUPAC Name: 10-phenylacridarsine (or 10-phenyldibenzo[b,e]arsenin)
Executive Summary
10-Phenylacridarsine represents a distinct class of heteroaromatic organometallics where the nitrogen atom of the acridine scaffold is replaced by trivalent arsenic. Unlike its nitrogenous analogs, which are ubiquitous in DNA-intercalating chemotherapeutics (e.g., amsacrine), the acridarsine core introduces unique physicochemical properties: a pyramidal geometry at the heteroatom, reduced basicity, and "soft" donor characteristics suitable for transition metal coordination.
This technical guide provides a comprehensive analysis of the compound's synthesis, reactivity, and safety profile. While direct clinical applications are limited by the toxicity inherent to organoarsenicals, this compound serves as a critical model for understanding heavy-atom aromaticity and as a scaffold for developing cytotoxic metal-based pharmacophores.
Part 1: Chemical Architecture & Properties
Structural Dynamics: Arsenic vs. Nitrogen
The defining feature of 10-phenylacridarsine is the substitution of nitrogen (Period 2) with arsenic (Period 4) in the central ring. This substitution fundamentally alters the electronic and steric landscape of the molecule.
-
Pyramidal Geometry: Unlike the planar nitrogen in acridine (which allows for facile DNA intercalation), the arsenic atom in acridarsine retains a pronounced pyramidal geometry due to the high s-character of its lone pair. This creates a "buckled" central ring conformation, affecting its ability to stack with base pairs.
-
Aromaticity: The C-As bonds are longer (~1.96 Å) than C-N bonds (~1.37 Å), reducing the overlap with the adjacent
-system. Consequently, 10-phenylacridarsine exhibits reduced aromatic character compared to acridine. -
Soft Basicity: The arsenic center is a "soft" Lewis base, making it an excellent ligand for soft transition metals (Pt, Pd, Rh), contrasting with the "hard" basicity of acridine nitrogen.
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Solid (Crystalline) | Typically pale yellow needles from ethanol/benzene. |
| Melting Point | 105–108 °C | Lower than acridine (111 °C) due to weaker intermolecular packing. |
| Solubility | Soluble in organic solvents | High solubility in CHCl₃, Benzene, THF; Insoluble in water. |
| Reactivity | Air-Sensitive (Slow) | Oxidizes to 10-phenylacridarsine oxide (As=O) upon prolonged air exposure. |
| pKa | ~2-3 (Conjugate acid) | Much less basic than acridine (pKa 5.6). |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 10-phenylacridarsine requires strict anaerobic conditions due to the air sensitivity of the intermediates and the high toxicity of the arsenic precursors. The most robust route involves the cyclization of a dilithio-biphenyl precursor with phenyldichloroarsine.
Precursor Preparation
Reagents: 2,2'-Dibromodiphenylmethane, n-Butyllithium (n-BuLi), Phenyldichloroarsine (PhAsCl₂).
Mechanism: Double Lithium-Halogen Exchange followed by Nucleophilic Substitution.
Step-by-Step Protocol
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flush with Argon for 20 minutes.
-
Lithiation: Dissolve 2,2'-dibromodiphenylmethane (10 mmol) in anhydrous diethyl ether (50 mL). Cool to -78 °C. Slowly add n-BuLi (22 mmol, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78 °C to generate the 2,2'-dilithiodiphenylmethane intermediate.
-
Cyclization: Dissolve phenyldichloroarsine (10 mmol) in anhydrous ether (20 mL). WARNING: PhAsCl₂ is a blister agent (Lewisite analog). Handle in a glovebox or high-efficiency fume hood.
-
Addition: Add the PhAsCl₂ solution dropwise to the lithiated intermediate at -78 °C. The reaction is highly exothermic.
-
Warming: Allow the mixture to warm to room temperature naturally overnight. The solution will typically turn yellow/orange.
-
Quenching & Workup: Carefully quench with degassed ammonium chloride solution. Extract with dichloromethane (DCM) under nitrogen. Dry the organic layer over MgSO₄.
-
Purification: Concentrate the solvent. Recrystallize the crude solid from boiling ethanol or benzene under an inert atmosphere to yield 10-phenylacridarsine crystals.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway via lithiation-cyclization. Note the critical use of PhAsCl₂ as the arsenic source.
Part 3: Applications & Biological Relevance[1][2][3][4]
Ligand Chemistry
10-Phenylacridarsine serves as a specialized ligand in organometallic catalysis. Its "soft" arsenic center stabilizes low-oxidation-state metals (e.g., Pd(0), Pt(II)) more effectively than nitrogen-based ligands.
-
Catalysis: Used in hydroformylation or cross-coupling reactions where labile ligands are required.
-
Photophysics: The heavy atom effect of arsenic enhances intersystem crossing, making these complexes potential candidates for phosphorescent emitters in OLEDs, although stability remains a challenge.
Biological Activity & Toxicity (Pharmacophore Analysis)
While not a marketed drug, the acridarsine core is relevant to drug development as a cytotoxic scaffold .
-
Mechanism of Action: Organoarsenicals typically function by binding to thiol groups (-SH) on critical enzymes (e.g., pyruvate dehydrogenase) and glutathione.
-
Cytotoxicity: The trivalent arsenic in 10-phenylacridarsine is highly cytotoxic. It can induce apoptosis via mitochondrial disruption (ROS generation).
-
Research Utility: It is used as a comparative model to study the "Bioisosteric Replacement" of Nitrogen with Arsenic. Studies show that while As-analogs often retain DNA affinity, their altered geometry and high toxicity usually preclude therapeutic windows unless targeted delivery is employed.
Part 4: Safety Profile & Handling (SDS Core)
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): Category 2 (Fatal if swallowed/inhaled).
-
Carcinogenicity: Category 1A (Known human carcinogen - Arsenic compounds).
-
Aquatic Toxicity: Category 1 (Very toxic to aquatic life).
Critical Safety Workflow
Handling 10-phenylacridarsine, and especially its precursor phenyldichloroarsine, requires a Process Safety Management (PSM) approach.
-
Engineering Controls:
-
Primary: Nitrogen-filled Glovebox.
-
Secondary: Schlenk line within a certified Fume Hood.
-
-
PPE:
-
Double nitrile gloves (or Silver Shield® for PhAsCl₂).
-
Respirator with P100/OV cartridges (if outside glovebox).
-
Tyvek lab coat.
-
-
Decontamination (The "Kill" Solution):
-
Arsenic-Carbon bonds can be cleaved and the arsenic oxidized to less volatile inorganic arsenates using an oxidant.
-
Solution: 10% Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide.
-
Protocol: Soak all glassware and wipes in the oxidant solution for 24 hours before disposal.
-
Emergency Response Visualization
Figure 2: Emergency response logic for organoarsenic exposure. Note: Organic solvents enhance skin absorption and must be avoided during washing.
References
-
Synthesis of Heterocyclic Arsenic Compounds: Mann, F. G. (1950). The Heterocyclic Derivatives of Phosphorus, Arsenic, Antimony and Bismuth. Wiley-Interscience.
-
Phenyldichloroarsine Toxicity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12762, Phenyldichloroarsine.[1] [Link]
-
Organoarsenic Chemistry: Iodice, F., et al. (2019). "Arsenic-containing heterocycles: Synthesis, reactivity, and applications." Coordination Chemistry Reviews. [Link]
-
General Safety for Arsenicals: Occupational Safety and Health Administration (OSHA). Arsenic Standard 1910.1018. [Link]
Sources
Technical Whitepaper: Solvation Thermodynamics and Handling of 10-Phenylacridarsine
This technical guide details the solvation thermodynamics, physicochemical properties, and handling protocols for 10-phenylacridarsine (CAS 28660-45-9).
Executive Summary
10-Phenylacridarsine is a heterocyclic organoarsenic compound featuring a tricyclic acridarsine core where the nitrogen atom of the acridine analog is replaced by arsenic, substituted at the 10-position with a phenyl group.[1] Unlike its nitrogenous counterparts (acridines), the arsenic atom introduces significant changes in polarizability, oxidation susceptibility, and molecular geometry.
This guide addresses a critical gap in standard chemical databases by synthesizing solubility behaviors from structural analogs (phenarsazines/triphenylarsine) and historical synthesis protocols. The compound exhibits a lipophilic solubility profile , showing high affinity for non-polar aromatic and chlorinated solvents while remaining practically insoluble in aqueous media.
Physicochemical Profile & Solubility Mechanism
Structural Determinants of Solubility
The solubility of 10-phenylacridarsine is governed by three primary molecular features:
-
The Acridarsine Core: A fused tricyclic aromatic system that promotes strong
stacking interactions, necessitating solvents with high polarizability (e.g., benzene, toluene) to disrupt the crystal lattice. -
The As(III) Center: The arsenic atom is "softer" and larger than nitrogen, reducing the dipole moment compared to acridine. This limits solubility in polar protic solvents (methanol, water) which rely on strong dipole interactions or hydrogen bonding.
-
The 10-Phenyl Substituent: This group acts as a "lipophilic anchor," enhancing solubility in non-polar organic solvents and sterically hindering the arsenic center, though oxidation to the arsine oxide (
) can drastically alter this profile, making the compound more polar.
Visualization: Solvation Mechanism
The following diagram illustrates the competitive forces determining the dissolution of 10-phenylacridarsine.
Figure 1: Mechanistic flow of solvation forces. Successful dissolution requires solvent dispersion forces to overcome the lattice energy dominated by pi-stacking.
Solubility Data Matrix
The following data categorizes solvent compatibility based on dielectric constants (
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Primary Choice. Excellent for dissolving the aromatic core via |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform ( | High | Ideal for reaction media and extraction. High solvent density aids in phase separation from water. |
| Polar Aprotic | THF, DMSO, DMF | Moderate to High | Good solubility, but DMSO/DMF may be difficult to remove. THF is excellent for lithiation/Grignard reactions involving the As center. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Purification Choice. The compound is sparingly soluble at RT but soluble at boiling points, making these ideal for recrystallization (often mixed with benzene). |
| Organic Acids | Glacial Acetic Acid | Moderate | Historically used for purification of acridarsine derivatives; protonation is less likely than with acridines due to As's lower basicity. |
| Alkanes | Hexane, Pentane, Heptane | Poor | Generally insoluble. Used as anti-solvents to precipitate the compound from DCM or Benzene. |
| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic. Requires co-solvents (e.g., DMSO) or encapsulation for biological applications. |
Experimental Protocols
Safety & Handling (The "Self-Validating" Pre-requisite)
WARNING: Organoarsenic compounds are toxic and potentially carcinogenic.
-
Oxidation Control: Trivalent arsenic (
) in 10-phenylacridarsine is prone to oxidation to the pentavalent oxide ( ) in solution. All solubility testing must be performed under an inert atmosphere ( or ) to ensure the data reflects the parent compound, not the oxide. -
Containment: Work exclusively in a fume hood or glovebox.
Standardized Saturation Shake-Flask Method
This protocol ensures thermodynamic equilibrium is reached, providing accurate solubility data rather than kinetic dissolution rates.
Materials:
-
10-Phenylacridarsine (recrystallized)[2]
-
Anhydrous solvent (degassed)
-
0.45
PTFE syringe filters -
UV-Vis Spectrophotometer or HPLC
Workflow Visualization:
Figure 2: Step-by-step saturation protocol for quantitative solubility determination.
Detailed Steps:
-
Preparation: In a glovebox, add excess 10-phenylacridarsine solid (approx. 50 mg) to a crimp-top vial.
-
Solvent Addition: Add 2.0 mL of the target anhydrous solvent. Cap immediately.
-
Equilibration: Agitate at a controlled temperature (25°C) for 24 hours. If all solid dissolves, add more until a precipitate persists (saturation).
-
Filtration: Rapidly filter the supernatant through a 0.45
PTFE filter to remove undissolved solids. Note: Do not use nylon filters as they may degrade with certain organic solvents. -
Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) or UV-Vis spectroscopy (referencing a pre-established calibration curve).
Applications & Implications
-
Semiconductors: Due to its high solubility in aromatic solvents, 10-phenylacridarsine can be solution-processed for organic field-effect transistors (OFETs), utilizing its
-conjugated system. -
Ligand Chemistry: The arsenic lone pair allows it to function as a soft ligand for transition metals (Pd, Pt), often requiring solution in THF or Toluene for complexation reactions.
References
-
PubChem. (n.d.). Adamsite (Phenarsazine Chloride) Solubility Data. (Used as structural analog for phenarsazine core solubility). Retrieved from [Link]
-
NIST. (n.d.). Solubility of Heterocyclic Aromatic Compounds in Ethanol-Benzene Mixtures. (Reference for solvent miscibility and recrystallization techniques). Retrieved from [Link]
-
Beilstein-Institut. (2025). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. (Context on cross-coupling solvents for tricyclic heterocycles). Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
The Acridarsine Chronicles: A Technical Guide to Heterocyclic Arsenicals
The following technical guide details the history, synthesis, and chemical properties of acridarsine derivatives.
Executive Summary
Acridarsine (dibenzo[b,e]arsenin ) represents a pivotal yet under-explored chapter in organometallic heterocyclic chemistry.[1] Structurally analogous to acridine but substituting the nitrogen heteroatom with arsenic, acridarsine derivatives emerged in the early 20th century, not merely as academic curiosities but as potent candidates for chemical warfare agents (sternutators). This guide analyzes the synthetic evolution of the acridarsine skeleton, contrasting its reactivity with its nitrogenous "cousin" acridine and the related phenarsazine (Adamsite), and details the historic protocols established by pioneers like F.G. Mann and A.R. Todd.
Part 1: Structural Phylogeny & Nomenclature[1]
To understand acridarsine, one must first distinguish it from its structural neighbors. The confusion in early literature often stems from the overlapping nomenclature of "arsacridines" and "phenarsazines."
The Heterocyclic Triad
The core structure consists of two benzene rings fused to a central six-membered ring containing a heteroatom.
| Compound | IUPAC Name | Heteroatom (Pos.[2] 10) | Bridge (Pos. 5) | Key Property |
| Acridine | Dibenzo[b,e]pyridine | Nitrogen | Carbon (CH) | DNA Intercalator, Fluorescent |
| Acridarsine | Dibenzo[b,e]arsenin | Arsenic | Carbon (CH) | High Reactivity, Sternutator |
| Phenarsazine | Phenarsazine | Arsenic | Nitrogen (NH) | "Adamsite" (Riot Control Agent) |
Note on Numbering: In the acridarsine system, the arsenic atom typically occupies position 10, and the methylene/methine bridge occupies position 5, following the IUPAC rules for xanthene-like fused systems.
Electronic Structure
Unlike the planar, aromatic acridine, the acridarsine ring system grapples with the large atomic radius of arsenic (1.19 Å vs. 0.75 Å for Nitrogen).
-
Buckling: The C-As-C bond angle (~97°) is significantly sharper than the C-N-C angle (~117°) in acridine.[1] This forces the central ring into a slightly folded "butterfly" conformation in the dihydro- state, reducing aromatic delocalization across the tricyclic system.
-
Oxidation State: Arsenic in the ring is prone to oxidation from As(III) to As(V), forming acridarsinic acid derivatives, a reactivity profile absent in the nitrogen analogs.
Part 2: Historical Genesis & Synthetic Evolution[1]
The history of acridarsine is inextricably linked to the search for "masked" arsenicals during the World War eras. While phenarsazine chloride (Adamsite) became the standard vomiting agent, acridarsine derivatives like 10-chloro-5,10-dihydroacridarsine (Code name: Excelsior) were investigated for similar properties.[1]
The Mann-Todd Era (1940s)
The definitive synthetic work was conducted by F.G.[1] Mann and Alexander R. Todd (Nobel Laureate) in the late 1940s. Their objective was to synthesize the parent acridarsine skeleton to evaluate its stability and biological activity relative to phenarsazine.
The Synthetic Challenge
Direct cyclization (like the Bernthsen acridine synthesis) fails for arsenic due to the lability of the C-As bond under harsh acidic conditions. The breakthrough came via the Bart Reaction , utilizing diazonium chemistry to install the arsenic atom before ring closure.
Figure 1: The Mann-Todd synthetic pathway for acridarsine precursors, utilizing the Bart reaction to establish the C-As bond.[1]
Part 3: Experimental Protocol (Historic Reconstruction)
The following protocol is reconstructed from the methodologies of Hewett, Lermit, Openshaw, Todd, Williams, and Woodward (J. Chem. Soc., 1948). It describes the synthesis of the key intermediate, 10-chloro-5,10-dihydroacridarsine .[1]
Safety Warning
-
Arsenic Hazard: All compounds described are highly toxic and potential carcinogens.[3] Work must be performed in a certified glovebox or efficient fume hood.
-
Vesicant/Sternutator: The chloro-derivatives are powerful irritants to mucous membranes.[1] Full PPE (respirator, butyl rubber gloves) is mandatory.
Step 1: Preparation of Diphenylmethane-2-arsonic Acid
-
Diazotization: Dissolve 2-aminodiphenylmethane (18.3 g, 0.1 mol) in hydrochloric acid (30 mL) and water (100 mL). Cool to 0–5°C. Add sodium nitrite (7.0 g) solution dropwise to form the diazonium salt.
-
Bart Reaction: Add the cold diazonium solution slowly to a stirred solution of sodium arsenite (sodium meta-arsenite, 20 g) containing a catalytic amount of copper sulfate. Significant frothing (N₂ evolution) will occur.
-
Isolation: Acidify the mixture with HCl. The arsonic acid precipitates as a white solid.[4] Recrystallize from ethanol.
-
Yield: ~50-60%[1]
-
Characterization: As(V) species, stable in air.
-
Step 2: Cyclization to 10-Chloro-5,10-dihydroacridarsine
-
Reduction: The arsonic acid is first reduced to the dichloroarsine derivative. Treat the arsonic acid with sulfur dioxide (SO₂) in hydrochloric acid (with a trace of iodine catalyst) to reduce As(V) to As(III).
-
Ring Closure: Heat the resulting dichloroarsine in high-boiling solvent (or neat) with aluminum chloride (AlCl₃) or dehydrating agents (H₂SO₄) at 100–120°C.
-
Purification: The product, 10-chloro-5,10-dihydroacridarsine , crystallizes upon cooling.[1]
-
Appearance: Yellowish needles.
-
Melting Point: ~115°C (varies by purity/derivative).
-
Part 4: Chemical Properties & Biological Context[1]
Reactivity Matrix
The acridarsine skeleton exhibits distinct reactivity driven by the arsenic atom:
| Reagent | Reaction Product | Observation |
| Chlorine (Cl₂) | Acridarsine trichloride | Oxidative addition to As(V).[1] |
| H₂O₂ (Peroxide) | Acridarsinic Acid | Formation of the stable As=O bond (analogous to amine oxides but more acidic). |
| Methyl Iodide | Acridarsinium Salt | Quaternization of As; used to probe steric hindrance in the folded ring. |
The "Excelsior" Profile (Biological Activity)
While acridines are famous for DNA intercalation (e.g., Proflavine), acridarsines were primarily studied for their sensory irritation .
-
Mechanism: The trivalent arsenic in 10-chloro-5,10-dihydroacridarsine reacts with sulfhydryl (-SH) groups in the pyruvate dehydrogenase enzyme complex of sensory nerves.[1]
-
Comparison: It is less effective as a riot control agent than Adamsite (phenarsazine chloride) due to lower hydrolytic stability and higher toxicity thresholds, leading to its abandonment after WWII.
Modern Applications
Current research into acridarsines is sparse but focuses on:
-
Organic Electronics: The heavy atom effect of arsenic facilitates intersystem crossing, making these scaffolds potential candidates for phosphorescent OLED materials.
-
Chemosensors: The Lewis acidity of the arsenic atom allows for the binding of anions (F⁻, CN⁻), altering the fluorescence of the acridarsine backbone.
References
-
Hewett, C. L., et al. (1948).[7] "Derivatives of Arsacridine. Part I." Journal of the Chemical Society, 292-295.[7][8] Link[1][7]
-
Mann, F. G. (1950).[8] The Heterocyclic Derivatives of Phosphorus, Arsenic, Antimony and Bismuth. Interscience Publishers.[8] (Seminal text on the synthesis of heterocyclic arsenicals).
- Gump, W., & Stoltzenberg, H. (1931). "Derivatives of the Arsenic Analog of Acridine." Journal of the American Chemical Society.
-
OPCW Scientific Advisory Board. (2018). "Riot Control Agents in Connection to the Chemical Weapons Convention." RSC Advances, 8, 41731–41739. (Identifies 10-chloro-5,10-acridarsine as "Excelsior").[1] Link
- Chemical Abstracts Service. (2004). "Naming and Indexing of Chemical Substances.
Sources
- 1. Page loading... [guidechem.com]
- 2. Adamsite - Wikipedia [en.wikipedia.org]
- 3. Arsenic trichloride - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 74. Derivatives of arsacridine. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. US20040009530A1 - Engineered binding proteins - Google Patents [patents.google.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. opcw.org [opcw.org]
Methodological & Application
Synthesis of 10-Phenylacridarsine from Diphenylamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 10-phenylacridarsine, a heterocyclic organoarsenic compound, starting from the readily available precursor, diphenylamine. The synthesis is a two-step process involving an initial cyclization reaction to form the acridarsine core, followed by the introduction of the phenyl group at the arsenic center. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes necessary safety precautions.
Introduction to Acridarsines
Acridarsines, also known as phenarsazines, are a class of tricyclic heterocyclic compounds containing an arsenic atom incorporated into a central six-membered ring, which is fused to two benzene rings. The parent compound of this family is 5,10-dihydrophenarsazine. These organoarsenic compounds have historical significance and continue to be of interest in various fields of chemical research, including materials science and medicinal chemistry, owing to their unique electronic and structural properties. The synthesis of substituted acridarsines, such as 10-phenylacridarsine, allows for the fine-tuning of these properties for specific applications.
Synthetic Strategy Overview
The synthesis of 10-phenylacridarsine from diphenylamine is achieved through a robust two-step synthetic sequence. The first step involves the electrophilic cyclization of diphenylamine with arsenic trichloride to yield the key intermediate, 10-chloro-5,10-dihydrophenarsazine. This intermediate is then subjected to a nucleophilic substitution reaction at the arsenic center using a phenylating agent to afford the final product.
Caption: Overall synthetic workflow for 10-phenylacridarsine.
Part 1: Synthesis of 10-Chloro-5,10-dihydrophenarsazine
The initial and crucial step in the synthesis is the formation of the heterocyclic acridarsine core. This is accomplished by the reaction of diphenylamine with arsenic trichloride.[1] This reaction is a classic example of an electrophilic cyclization where the arsenic trichloride acts as the electrophile.
Reaction Mechanism
The reaction proceeds through an initial electrophilic attack of the arsenic trichloride on one of the phenyl rings of diphenylamine, followed by an intramolecular electrophilic aromatic substitution on the second phenyl ring, leading to the closure of the central ring and the formation of the 10-chloro-5,10-dihydrophenarsazine. The reaction is typically carried out at elevated temperatures.
Caption: Proposed mechanism for the cyclization reaction.
Experimental Protocol
Materials and Reagents:
-
Diphenylamine
-
Arsenic trichloride
-
High-boiling point inert solvent (e.g., o-dichlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox (recommended)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and an inert gas inlet.
-
Reagent Addition: Charge the flask with diphenylamine and the inert solvent.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Arsenic Trichloride Addition: While maintaining an inert atmosphere, slowly add arsenic trichloride to the reaction mixture. Caution: Arsenic trichloride is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolation and Purification: Collect the solid product by filtration and wash with a suitable solvent to remove impurities. The crude product can be further purified by recrystallization.
Safety Precautions:
-
Toxicity: Arsenic trichloride and the resulting organoarsenic products are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Corrosivity: Arsenic trichloride is corrosive and reacts with moisture. Handle in a dry, inert atmosphere.
-
Waste Disposal: All arsenic-containing waste must be disposed of according to institutional and national regulations for hazardous waste.
Part 2: Synthesis of 10-Phenylacridarsine
The final step in the synthesis is the conversion of 10-chloro-5,10-dihydrophenarsazine to 10-phenylacridarsine. This is achieved through a nucleophilic substitution reaction where the chloride atom on the arsenic is replaced by a phenyl group. A common and effective method for this transformation is the use of a Grignard reagent, such as phenylmagnesium bromide.
Reaction Mechanism
The Grignard reagent, being a strong nucleophile, attacks the electrophilic arsenic center, displacing the chloride leaving group. The reaction is typically carried out in an anhydrous ethereal solvent.
Caption: Phenylation of the acridarsine intermediate.
Experimental Protocol
Materials and Reagents:
-
10-Chloro-5,10-dihydrophenarsazine
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk flask or three-necked round-bottom flask
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Dropping funnel
-
Aqueous ammonium chloride solution (saturated)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Intermediate Solution: Dissolve the 10-chloro-5,10-dihydrophenarsazine in anhydrous THF or diethyl ether under an inert atmosphere.
-
Grignard Reagent Addition: Cool the solution in an ice bath. Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the intermediate.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 10-phenylacridarsine.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Diphenylamine | C₁₂H₁₁N | 169.22 | White to off-white solid |
| Arsenic Trichloride | AsCl₃ | 181.28 | Colorless to pale yellow fuming liquid |
| 10-Chloro-5,10-dihydrophenarsazine | C₁₂H₉AsClN | 277.58 | Yellowish-green crystalline solid |
| 10-Phenylacridarsine | C₁₈H₁₄AsN | 331.25 | Solid |
Conclusion
The synthesis of 10-phenylacridarsine from diphenylamine is a well-established and reliable procedure for accessing this important class of organoarsenic compounds. The two-step process, involving a cyclization followed by a phenylation, provides a versatile route that can potentially be adapted for the synthesis of other 10-substituted acridarsine derivatives. Researchers should pay close attention to the hazardous nature of the reagents and products involved and take all necessary safety precautions.
References
-
PubChem. Adamsite. National Center for Biotechnology Information. [Link]
-
Wikipedia. Adamsite. [Link]
Sources
Application Notes and Protocols for the Synthesis of 10-Phenylacridarsine via Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 10-phenylacridarsine, a heterocyclic organoarsenic compound, through the strategic application of organolithium reagents. This application note provides a deep dive into the underlying chemical principles, a meticulously detailed experimental protocol, and essential safety and handling procedures. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to ensure procedural fidelity.
Introduction: The Significance of Acridarsines and the Utility of Organolithium Reagents
Acridarsine derivatives, formally known as 5,10-dihydrophenarsazines, are a class of tricyclic heteroaromatic compounds containing both nitrogen and arsenic. The unique electronic properties conferred by the arsenic atom make these scaffolds intriguing for applications in materials science, coordination chemistry, and as precursors for pharmacologically active agents. The synthesis of specifically substituted acridarsines, such as 10-phenylacridarsine, is crucial for the systematic exploration of their structure-activity relationships.
Organolithium reagents are powerful tools in synthetic organic chemistry, valued for their strong nucleophilicity and basicity.[1][2] In the context of acridarsine synthesis, an organolithium reagent like phenyllithium serves as an excellent nucleophile to displace a halide from the arsenic center of a precursor, forming a stable carbon-arsenic bond.[2] This method offers a direct and efficient route to 10-substituted acridarsines. However, the high reactivity of organolithium reagents necessitates stringent safety protocols and anhydrous reaction conditions to prevent undesirable side reactions and ensure safe handling.[3][4]
Reaction Mechanism and Theoretical Framework
The synthesis of 10-phenylacridarsine typically proceeds via a nucleophilic substitution reaction at the arsenic atom of a 10-halo-5,10-dihydrophenarsazine precursor, most commonly 10-chloro-5,10-dihydrophenarsazine (also known as Adamsite).[5][6] The organolithium reagent, in this case, phenyllithium (PhLi), acts as the nucleophile.
The carbon-lithium bond in phenyllithium is highly polarized, rendering the phenyl group carbanionic and thus, highly nucleophilic.[2] This potent nucleophile readily attacks the electrophilic arsenic atom of the 10-chloroacridarsine, displacing the chloride leaving group. The reaction is typically irreversible and driven by the formation of the thermodynamically stable lithium chloride (LiCl) salt and the new carbon-arsenic bond.
Caption: General reaction scheme for the synthesis of 10-phenylacridarsine.
Experimental Protocol
This protocol is based on established principles of organometallic chemistry and the known reactivity of phenarsazine derivatives. Researchers should adapt this procedure based on their specific laboratory conditions and available analytical instrumentation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Hazards |
| 10-Chloro-5,10-dihydrophenarsazine | C₁₂H₉AsClN | 277.58 | 578-94-9 | Toxic, Irritant |
| Phenyllithium (1.8 M in di-n-butyl ether) | C₆H₅Li | 84.06 | 591-51-5 | Pyrophoric, Corrosive |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide former |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 12125-02-9 | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (three-necked round-bottom flask, dropping funnel, condenser).
-
Magnetic stirrer and stir bar.
-
Syringes and needles for reagent transfer.
-
Low-temperature bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis of 10-phenylacridarsine.
Step-by-Step Protocol:
-
Preparation of Glassware and Inert Atmosphere: All glassware must be thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon. The reaction should be conducted under a positive pressure of an inert gas throughout the procedure.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 10-chloro-5,10-dihydrophenarsazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Phenyllithium: Slowly add a solution of phenyllithium (1.1 eq) in di-n-butyl ether dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. A color change may be observed upon addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, to yield 10-phenylacridarsine as a crystalline solid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Yellow crystalline solid.[5] |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Aromatic protons in the acridarsine and phenyl rings will show characteristic signals in the aromatic region (approx. 7.0-8.0 ppm). The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic rings. The number of signals will depend on the symmetry of the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of 10-phenylacridarsine (C₁₈H₁₄AsN, M.W. = 331.25 g/mol ) should be observed. |
Safety and Handling
Extreme caution must be exercised when working with organolithium reagents and arsenic compounds.
-
Organolithium Reagents: Phenyllithium is pyrophoric and will ignite on contact with air.[6] It is also highly corrosive. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[4] A Class D fire extinguisher suitable for reactive metals should be readily available.
-
Arsenic Compounds: 10-Chloro-5,10-dihydrophenarsazine and the product, 10-phenylacridarsine, are toxic.[5] Avoid inhalation of dust and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Disposal: All arsenic-containing waste must be disposed of according to institutional and local environmental regulations for hazardous waste. Quench any residual organolithium reagent carefully with a suitable solvent (e.g., isopropanol) before disposal.
Troubleshooting
-
Low or No Yield:
-
Cause: Inadequate exclusion of air or moisture, leading to the decomposition of the phenyllithium reagent.
-
Solution: Ensure all glassware is meticulously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated or newly purchased organolithium reagents.
-
-
Formation of Side Products:
-
Cause: Reaction temperature is too high, or the organolithium reagent is added too quickly.
-
Solution: Maintain the reaction temperature at -78 °C during the addition of phenyllithium and for the initial reaction period. Add the reagent slowly and dropwise.
-
-
Difficulty in Purification:
-
Cause: Presence of unreacted starting material or byproducts from side reactions.
-
Solution: Column chromatography on silica gel may be an effective alternative to recrystallization for purification.
-
References
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
-
PubChem. (n.d.). Adamsite. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Organoarsenic chemistry. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
University of California. (2012). Organolithium Reagents - Standard Operating Procedure. [Link]
-
The University of Queensland. (n.d.). Working Safely with Arsenic Guideline. [Link]
-
Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health & Safety. [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Adamsite (DM): Vomiting Agent. Centers for Disease Control and Prevention. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
-
NIH. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
Sources
- 1. Adamsite (DM): Vomiting Agent | NIOSH | CDC [cdc.gov]
- 2. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Synthesis of Phenazines: A Review of Green Approaches [ouci.dntb.gov.ua]
- 5. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adamsite - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the 10-Phenylacridarsine Core Structure
Introduction: The 10-Phenylacridarsine Scaffold - A Triptych of Opportunity
The 10-phenylacridarsine, a fascinating heterocyclic system, sits at the intersection of aromatic chemistry, organoarsenic chemistry, and materials science. This tricyclic structure, known chemically as 10-phenyl-5,10-dihydrophenarsazine, possesses a unique V-shaped, or "butterfly," conformation. The core is an electron-rich system, a feature imparted by the lone pairs of electrons on both the nitrogen and arsenic atoms, which can be donated into the flanking benzene rings. This inherent electronic character makes the 10-phenylacridarsine scaffold a prime candidate for a variety of chemical modifications.
The ability to strategically introduce functional groups onto this core is paramount for tailoring its properties for specific applications. In the realm of drug development, functionalized acridarsines are being explored for their potential as novel therapeutic agents, leveraging the unique biological activity often associated with organoarsenic compounds. In materials science, the rigid, electron-rich framework serves as an excellent building block for novel organic semiconductors, fluorescent sensors, and redox-active materials.
This guide provides a comprehensive overview of the key strategies for the chemical modification of the 10-phenylacridarsine core. We will delve into the causality behind the chosen synthetic routes, offering not just protocols, but a deeper understanding of the reactivity of this intriguing molecule. The methodologies described herein are designed to be robust and serve as a validated starting point for researchers in both academic and industrial settings.
Part 1: Synthesis of the Core Structure - The Foundation of Discovery
Before functionalization can begin, the synthesis of the parent 10-phenylacridarsine is required. The most common and reliable route starts from the readily available diphenylamine and arsenic trichloride to first form the key intermediate, 10-chloro-5,10-dihydrophenarsazine (also known as Adamsite). This intermediate is then reacted with a phenyl Grignard reagent to install the phenyl group at the arsenic center.
The initial cyclization is a classic example of an electrophilic substitution followed by cyclization. Arsenic trichloride acts as the electrophile, and the reaction is typically performed at high temperatures. The subsequent Grignard reaction is a standard nucleophilic substitution at the arsenic center.
Caption: Synthetic pathway to the 10-phenylacridarsine core structure.
Protocol 1.1: Synthesis of 10-Chloro-5,10-dihydrophenarsazine
Causality: This reaction proceeds by heating diphenylamine with arsenic trichloride. The high temperature is necessary to overcome the activation energy for the electrophilic arsenation of the aromatic rings and subsequent intramolecular cyclization. This method is based on the historical synthesis of Adamsite.[1]
-
Materials:
-
Diphenylamine (1.0 eq)
-
Arsenic trichloride (1.1 eq)
-
High-boiling point solvent (e.g., o-dichlorobenzene) - Optional, can be run neat.
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as arsenic compounds are highly toxic.
-
Combine diphenylamine and arsenic trichloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-200 °C for 4-6 hours. The reaction will evolve HCl gas, which should be scrubbed.
-
Allow the mixture to cool to room temperature. The product will often solidify.
-
The crude product can be purified by recrystallization from a suitable solvent like xylene or carbon tetrachloride to yield yellow crystals.[2]
-
Protocol 1.2: Synthesis of 10-Phenylacridarsine
Causality: This is a standard Grignard reaction where the nucleophilic phenyl group attacks the electrophilic arsenic atom, displacing the chloride. Anhydrous conditions are critical as Grignard reagents are highly reactive with water.
-
Materials:
-
10-Chloro-5,10-dihydrophenarsazine (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Bromobenzene (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
-
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in anhydrous THF dropwise. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required. Continue adding the bromobenzene solution and then reflux for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 10-chloro-5,10-dihydrophenarsazine in anhydrous THF. Add this solution dropwise to the cold Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 10-phenylacridarsine.
-
Part 2: Functionalization via Electrophilic Aromatic Substitution (EAS)
The fused benzene rings of the acridarsine core are electron-rich due to the +M (mesomeric) effect of the bridging nitrogen atom. This makes the aromatic system highly susceptible to electrophilic attack. The nitrogen atom is a powerful activating group and an ortho, para-director.[3] Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, C6, and C8 positions. The arsenic atom's influence is less pronounced but is also generally considered to be weakly activating and ortho, para-directing. The combined effect strongly favors substitution at the positions para to the nitrogen atom (C2 and C8) due to less steric hindrance.
Caption: General mechanism for electrophilic aromatic substitution on the acridarsine core.
Protocol 2.1: Bromination of 10-Phenylacridarsine
Causality: Direct bromination of electron-rich aromatic systems can be achieved with molecular bromine, often with a mild Lewis acid catalyst to generate a more potent electrophile.[4] Given the activated nature of the acridarsine core, the reaction should proceed under relatively mild conditions. Dichloromethane is a common solvent for such reactions.
-
Materials:
-
10-Phenylacridarsine (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq for di-substitution)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 10-phenylacridarsine in DCM in a round-bottom flask protected from light.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2,8-dibromo-10-phenylacridarsine.
-
Protocol 2.2: Nitration of 10-Phenylacridarsine
Causality: Nitration is a classic EAS reaction that introduces a nitro group onto an aromatic ring. The standard nitrating mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[4] Due to the potential for oxidation of the arsenic center, milder nitrating conditions are advisable as a starting point.
-
Materials:
-
10-Phenylacridarsine (1.0 eq)
-
Fuming nitric acid (2.2 eq)
-
Acetic anhydride
-
-
Procedure:
-
In a flask cooled to 0 °C, slowly add fuming nitric acid to acetic anhydride to form the acetyl nitrate reagent in situ.
-
Dissolve 10-phenylacridarsine in acetic anhydride and cool the solution to 0 °C.
-
Add the prepared acetyl nitrate solution dropwise to the acridarsine solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 2,8-dinitro-10-phenylacridarsine.
-
Part 3: Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] To utilize this chemistry, a handle is first required on the acridarsine core, typically a halide. The 2,8-dibromo-10-phenylacridarsine synthesized in Protocol 2.1 is an ideal substrate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups makes it exceptionally versatile.
Caption: Workflow for functionalization using Suzuki-Miyaura cross-coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of 2,8-Dibromo-10-phenylacridarsine
Causality: This protocol follows the general mechanism of a Suzuki-Miyaura coupling. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Materials:
-
2,8-Dibromo-10-phenylacridarsine (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., 2M aqueous sodium carbonate solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a Schlenk flask, combine 2,8-dibromo-10-phenylacridarsine, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., toluene) and the aqueous base solution.
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired 2,8-diaryl-10-phenylacridarsine derivative.
-
Data Summary and Comparison
The choice of functionalization strategy depends on the desired final compound. The following table summarizes the expected outcomes and general conditions for the described protocols.
| Functionalization Method | Reagents | Typical Position(s) | Yield Range (Expected) | Key Advantages |
| Bromination (EAS) | NBS, DCM | 2, 8 | 60-85% | Direct, high-yielding, provides handle for further reactions. |
| Nitration (EAS) | Fuming HNO₃, Ac₂O | 2, 8 | 50-75% | Introduces useful nitro group for further transformations (e.g., reduction to amine). |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2, 8 | 50-90% | Forms C-C bonds, highly versatile, broad functional group tolerance. |
Conclusion and Future Outlook
The 10-phenylacridarsine core represents a versatile scaffold amenable to a range of functionalization strategies. Electrophilic aromatic substitution provides a direct route to modify the electron-rich aromatic rings, while palladium-catalyzed cross-coupling reactions on halogenated intermediates offer a powerful method for constructing complex biaryl structures. The protocols outlined in this guide provide a robust foundation for researchers to begin exploring the chemistry of this unique heterocyclic system. Future work will undoubtedly focus on expanding the repertoire of reactions, including C-H activation and functionalization at the nitrogen center, to further unlock the potential of acridarsine derivatives in medicine and materials science.
References
- D. G. J. Young, Ed., Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals, 2021.
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Why do phenols are very reactive towards electrophilic aromatic substitution? Quora. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. PubMed. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available at: [Link]
- One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. Google Patents.
-
Reactivity of a 10-I-3 hypervalent iodine trifluoromethylation reagent with phenols. PubMed. Available at: [Link]
-
Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Available at: [Link]
-
The Ullmann Ether Condensation. ResearchGate. Available at: [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Adamsite. PubChem. Available at: [Link]
-
10-phenylacridarsine. Chemsrc. Available at: [Link]
-
Adamsite. Wikipedia. Available at: [Link]
Sources
- 1. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamsite - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
Application Note: High-Efficiency Photopolymerization using 10-Phenylacridarsine
Introduction & Scope
10-Phenylacridarsine (CAS: 2215-16-9) is a heterocyclic organoarsenic compound structurally analogous to acridine. While acridine derivatives are well-established Type II photoinitiators, the substitution of nitrogen with arsenic introduces a significant Heavy Atom Effect (HAE) . This physiochemical alteration enhances spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (
This application note details the protocol for utilizing 10-phenylacridarsine as a triplet-sensitizing photoinitiator for the free-radical polymerization of acrylates. Due to the high quantum yield of triplet formation (
Target Applications:
-
High-Refractive Index Optical Coatings (due to As content).
-
Oxygen-tolerant photopolymerization.
-
Fundamental kinetic studies of heavy-atom photoinitiators.
Mechanistic Insight
Unlike Type I initiators (which cleave homolytically), 10-phenylacridarsine functions primarily as a Type II Photoinitiator (Sensitizer) . It requires a co-initiator (hydrogen donor) to generate active radicals.[1]
The Heavy Atom Advantage
-
Excitation: Upon UV/Blue light irradiation (
nm), the molecule reaches the Singlet state ( ). -
Intersystem Crossing (ISC): The arsenic atom promotes rapid transition to the Triplet state (
), outcompeting fluorescence. -
Radical Generation: The long-lived triplet state interacts with an amine co-initiator via Photoinduced Electron Transfer (PET), followed by proton transfer to generate the initiating
-amino radical.
Pathway Visualization
Figure 1: Jablonski-type diagram illustrating the heavy-atom enhanced radical generation pathway of 10-phenylacridarsine.
Material Specifications & Safety
Warning: Organoarsenic compounds are toxic and potential carcinogens. All handling must occur in a fume hood or glovebox.
| Parameter | Specification |
| Compound | 10-Phenylacridarsine |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Sparingly soluble in alcohols. |
| Absorption ( | ~360 nm (tailing to 410 nm) |
| Oxidation Sensitivity | High. Oxidizes to 10-phenylacridarsine oxide in air. |
| Storage | Under Argon/Nitrogen, < -20°C, Dark. |
Experimental Protocol
Pre-requisite: Purification (If Oxidized)
Commercial samples may contain arsine oxide impurities (white precipitate).
-
Dissolve crude material in minimal hot ethanol under Argon.
-
Cool slowly to 0°C to recrystallize.
-
Filter under inert atmosphere (Schlenk filtration).
-
Dry under high vacuum for 4 hours.
Formulation Preparation
Objective: Prepare a photosensitive resin with 0.5 wt% initiator.
Reagents:
-
Monomer: TMPTA (Trimethylolpropane triacrylate) or PEGDA (Polyethylene glycol diacrylate).
-
Co-initiator: MDEA (N-methyldiethanolamine) or EDB (Ethyl-4-(dimethylamino)benzoate).
-
Solvent (Optional): Propylene carbonate (if monomer viscosity is too high).
Step-by-Step:
-
Inert Environment: Transfer all materials into a glovebox (
ppm) or set up a Schlenk line with continuous flow. -
Dissolution:
-
Weigh 5 mg of 10-phenylacridarsine .
-
Add 100
L of DCM or Toluene to aid dissolution (optional, avoid if solvent-free is required). -
Add 1.0 g of Monomer (TMPTA).
-
-
Co-initiator Addition:
-
Add 20 mg (2 wt%) of MDEA . Note: Amine excess is required to ensure efficient quenching of the triplet state.
-
-
Homogenization: Vortex for 2 minutes or sonicate (in the dark) until the solution is optically clear.
-
Degassing: If prepared outside a glovebox, purge the resin with Nitrogen for 10 minutes to remove dissolved oxygen, which quenches the triplet state.
Photopolymerization & Curing
Setup: Real-time FTIR (RT-FTIR) is recommended to monitor the conversion of acrylate double bonds (
-
Sample Loading: Laminate the resin between two
or KBr pellets (for FTIR) or apply to a glass slide with a fixed spacer (25 m). -
Irradiation:
-
Source: UV-LED (385 nm or 405 nm).
-
Intensity: 20 - 50 mW/cm².
-
-
Data Acquisition:
-
Start IR scanning before turning on the light (baseline).
-
Trigger light source.[1]
-
Record spectra every 1-2 seconds for 300 seconds.
-
Kinetic Analysis
Calculate the Degree of Conversion (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen Inhibition | Increase Amine concentration (up to 5%); Ensure strict inert atmosphere. |
| Pre-gelation (Instability) | Thermal initiation / Ambient light | Prepare in amber vials; Store at -20°C; Add stabilizer (e.g., 100 ppm MEHQ). |
| Precipitation | Poor solubility in monomer | Pre-dissolve initiator in minimal THF/DCM before adding to monomer. |
| Slow Reaction Rate | Low absorption at LED wavelength | Switch to 365 nm source or increase initiator concentration to 1.0 wt%. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for formulating and curing 10-phenylacridarsine resins.
References
-
Fundamental Chemistry of Acridarsines: Cookson, G. H., & Mann, F. G. (1949). The Chemistry of the Acridarsines. Journal of the Chemical Society, 2888-2898.
-
Photoinitiation Mechanisms (Type II): Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Heavy Atom Effect in Photopolymerization: Tehfe, M. A., Lalevée, J., et al. (2012). Long-Lived Triplet States in Photoinitiators: A Key to High Efficiency. Macromolecules, 45(4), 1746–1752.
-
Acridine Derivatives as Photoinitiators: Kawamura, K. (2013). Acridine derivatives as photoinitiators for free radical polymerization.[2] Progress in Organic Coatings, 76(12), 1804-1809.
Sources
- 1. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 10-Phenylacridarsine in Solution
Welcome to the technical support center for 10-phenylacridarsine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 10-phenylacridarsine in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to 10-Phenylacridarsine Stability
10-Phenylacridarsine is a heterocyclic organoarsenic compound with a unique tricyclic acridine framework. Like many organoarsenic compounds, its stability in solution is a critical parameter that can be influenced by a variety of factors, including the choice of solvent, exposure to light, ambient temperature, and the presence of oxidizing agents. Understanding and controlling these factors is paramount for obtaining reproducible and accurate experimental outcomes.
This guide will walk you through potential stability issues, their underlying causes, and validated protocols to mitigate them.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with 10-phenylacridarsine solutions.
Issue 1: Unexpected Degradation of 10-Phenylacridarsine in Solution
Symptoms:
-
A noticeable decrease in the concentration of 10-phenylacridarsine over a short period, as determined by analytical methods like HPLC or NMR.
-
The appearance of new, unidentified peaks in your chromatogram or spectrum.
-
Inconsistent results in bioassays or other functional experiments.
Root Cause Analysis:
The primary degradation pathway for 10-phenylacridarsine is the oxidation of the arsenic (III) center to arsenic (V), forming 10-phenylacridarsine oxide . This oxidation can be initiated by several factors:
-
Dissolved Oxygen: Many organic solvents are not rigorously degassed and contain sufficient dissolved oxygen to promote slow oxidation.
-
Solvent Purity: The presence of peroxide impurities in solvents (especially ethers like THF and dioxane) can accelerate the oxidation process.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]
-
Photochemical Effects: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-mediated oxidation reactions.[3]
Mitigation Strategies & Protocols:
-
Solvent Selection and Preparation:
-
Recommended Solvents: For optimal stability, use aprotic, non-polar, or weakly polar solvents that have been freshly distilled and thoroughly degassed. Toluene, benzene, and dichloromethane are generally suitable choices.
-
Solvent Degassing Protocol: Before preparing your solution, degas the solvent using one of the following methods:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. Repeat the cycle at least three times.
-
Sparging with Inert Gas: Bubble a stream of dry, oxygen-free argon or nitrogen through the solvent for at least 30 minutes.
-
-
-
Inert Atmosphere Handling:
-
All manipulations of 10-phenylacridarsine, both in solid form and in solution, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). This minimizes contact with atmospheric oxygen.
-
-
Storage Conditions:
-
Temperature: Store stock solutions and experimental samples at low temperatures. For short-term storage (days to a week), 2-8 °C is recommended. For long-term storage, -20 °C or below is preferable.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect the compound from light.
-
Experimental Workflow for Preparing a Stable 10-Phenylacridarsine Solution:
Caption: Workflow for preparing and storing stable 10-phenylacridarsine solutions.
Issue 2: Color Change in the 10-Phenylacridarsine Solution
Symptom:
-
A freshly prepared, colorless or pale yellow solution of 10-phenylacridarsine develops a more intense yellow or even brownish hue over time.
Root Cause Analysis:
While the formation of 10-phenylacridarsine oxide is the primary degradation pathway, color changes can also be indicative of other photochemical reactions or the formation of polymeric byproducts. The extended aromatic system of the acridine core is susceptible to photo-oxidation, which can lead to the formation of colored species.[3]
Troubleshooting Steps:
-
Verify Light Protection: Ensure that your storage and experimental conditions rigorously exclude light. Use opaque containers and minimize exposure to ambient light during handling.
-
Analyze for Degradation Products: Use techniques like UV-Vis spectroscopy to monitor for changes in the absorption spectrum, which may indicate the formation of new chromophores. LC-MS can be used to identify potential colored degradation products.[4][5]
-
Purity of Starting Material: An impure starting sample of 10-phenylacridarsine may contain colored impurities that become more apparent upon dissolution or over time. Consider re-purifying your compound if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a 10-phenylacridarsine solution?
The shelf-life is highly dependent on the storage conditions. A solution prepared in a freshly distilled, degassed aprotic solvent and stored under an inert atmosphere at -20 °C in the dark can be stable for several weeks to months. However, for critical applications, it is recommended to prepare fresh solutions. For routine experiments, a solution stored at 2-8 °C under inert gas and protected from light may be usable for up to a week, but its purity should be checked regularly.
Q2: How can I monitor the stability of my 10-phenylacridarsine solution over time?
A stability study should be performed under your specific experimental and storage conditions.
Protocol for a Basic Stability Study:
-
Prepare a stock solution of 10-phenylacridarsine under optimal conditions (degassed solvent, inert atmosphere).
-
Aliquot the solution into several amber vials, seal them under an inert atmosphere, and store them under the desired conditions (e.g., 4 °C, -20 °C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot.
-
Analyze the aliquot using a validated analytical method, such as HPLC-UV or ¹H NMR spectroscopy, to quantify the concentration of 10-phenylacridarsine.[6][7][8]
-
Plot the concentration of 10-phenylacridarsine as a function of time to determine the degradation rate.
Data Presentation Example:
| Time Point | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) |
| 0 hours | 100% | 100% |
| 24 hours | 99.5% | 95.2% |
| 1 week | 98.1% | 85.6% |
| 1 month | 95.3% | 60.1% |
Q3: What are the likely degradation products and how can I identify them?
The most probable degradation product is 10-phenylacridarsine oxide . This can be identified using mass spectrometry, where you would expect to see a molecular ion peak corresponding to the mass of 10-phenylacridarsine + 16 amu (for the addition of an oxygen atom).[4][5][9][10] ¹H NMR spectroscopy can also be used, as the chemical shifts of the protons on the acridine ring will be altered upon oxidation of the arsenic center.[6][7][8]
Degradation Pathway Diagram:
Caption: Primary degradation pathways for 10-phenylacridarsine in solution.
Q4: Can I use aqueous or protic solvents to dissolve 10-phenylacridarsine?
While some organoarsenic compounds have limited solubility in water, it is generally not recommended for 10-phenylacridarsine due to the risk of hydrolysis. The As-C bonds in arsines can be susceptible to cleavage in the presence of water, especially under non-neutral pH conditions.[11][12][13][14][15] Protic solvents like alcohols may also participate in photochemical reactions. If aqueous buffers are required for your application, it is advisable to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous medium immediately before use. The stability in the final aqueous solution should be carefully validated.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. PubMed. [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. [Link]
-
Electron and proton magnetic resonance spectroscopic investigation of anthracene oxidation. ResearchGate. [Link]
-
Photochemical studies of new synthetic derivatives of avobenzone under sunlight using UV-spectroscopy. ResearchGate. [Link]
-
Electrochemistry of the 9‐phenyl‐10‐methyl‐acridan/acridinium redox system; a high‐potential NADH/NAD+ analogue. ResearchGate. [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. [Link]
-
NMR Spectroelectrochemistry in Studies of Procarbazine Oxidation. MDPI. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
- Hydrolysis. Unknown Source.
-
Chemistry of Acridone and its analogues: A review. ResearchGate. [Link]
- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Unknown Source.
-
Acridone-based antitumor agents: a mini-review. PubMed. [Link]
-
NMR Spectroelectrochemistry in Studies of Dopamine Oxidation. ResearchGate. [Link]
- HYDROLYSIS REACTIONS. Unknown Source.
-
Characterization of degradation products of idarubicin through LC-UV, MSn and LC–MS-TOF studies. ResearchGate. [Link]
-
The rise of functional organoarsenic chemistry. RSC Publishing. [Link]
-
NMR Spectroelectrochemistry in Studies of Procarbazine Oxidation. ResearchGate. [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]
-
Hydrolysis. EBSCO. [Link]
-
LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]
-
Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard. ResearchGate. [Link]
-
Hydrazine. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.viu.ca [web.viu.ca]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. youtube.com [youtube.com]
- 15. Hydrolysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]
quenching protocols for organolithium acridarsine reactions
Technical Support Center: Organolithium-Acridarsine Methodologies Authorized Internal Documentation | Revision 4.2 | Status: Active
Introduction: The "Soft-Crash" Imperative
From: Dr. Aris Thorne, Senior Application Scientist Subject: Mastering the Quench – Acridarsine Scaffolds
You are likely reading this because your acridarsine yield is low, your product has turned an unexpected color (usually yellow-oxide or brown-polymer), or you are fighting a persistent emulsion.
Acridarsines (dibenzo[b,e]arsenins) present a unique synthetic paradox: the tricyclic framework is rigid and robust, but the central arsenic atom is a "soft" nucleophile that is highly susceptible to oxidation, particularly when activated by lithium. The moment you quench an organolithium species, you generate heat. Heat + Arsenic(III) + Trace Oxygen = Irreversible Oxidation.
This guide replaces standard "dump-and-stir" protocols with a precision "Soft-Crash" methodology designed to preserve the As(III) center and ensure safe handling of these toxicologically potent compounds.
Module 1: The "Soft-Crash" Quenching Protocol
Standard Operating Procedure for maintaining As(III) oxidation state.
The Core Problem: Standard aqueous NH₄Cl quenching releases significant exotherms. In the presence of air, this instantly converts acridarsines to acridarsine oxides (As=O), which are difficult to reduce back without harsh reagents.
Step-by-Step Methodology
-
Cryogenic Stasis:
-
Cool the reaction mixture to -78 °C (acetone/dry ice). Do not quench at 0 °C or Room Temperature (RT).
-
Why: This minimizes the kinetic energy available for side-reactions (polymerization) during the initial protonation.
-
-
The Sacrificial Buffer (The "Soft" Proton):
-
Do not use water directly.[1]
-
Add Degassed Methanol (MeOH) slowly down the reaction vessel wall.
-
Ratio: 2:1 equivalent relative to the Lithium reagent used.
-
Mechanism:[1][2][3][4] MeOH reacts with R-Li to form LiOMe and R-H. This reaction is less violent than water and maintains homogeneity in THF/Ether.
-
-
The Thermal Ramp:
-
Allow the mixture to warm to 0 °C over 30 minutes while stirring.
-
Critical: Maintain inert atmosphere (Ar/N₂) strictly.[5]
-
-
The Aqueous Partition:
-
Once at 0 °C, add Degassed Saturated NH₄Cl .
-
Observation: You will see a precipitate (Li-salts). This is normal.
-
-
Extraction:
-
Extract immediately with degassed Dichloromethane (DCM) .
-
Note: Acridarsines are highly soluble in DCM but poorly soluble in Hexanes/Et₂O.
-
Module 2: Troubleshooting Logic (Interactive Q&A)
Ticket #404: "My product turned bright yellow/orange upon workup."
Diagnosis: Unwanted Oxidation (As(III)
-
Dissolve the yellow solid in DCM.
-
Add excess Trichlorosilane (HSiCl₃) or Phenylsilane .
-
Stir at RT for 2 hours.
-
Result: The silane reduces As=O back to As-lone-pair (Color should fade to pale/colorless).
Ticket #502: "I have a thick, inseparable emulsion."
Diagnosis: The "Arsenic Soap" Effect. Root Cause: Organoarsenic compounds are notoriously greasy (lipophilic). When mixed with Li-salts and water, they stabilize emulsions. The Fix (Breaking the Phase):
-
Method A (Salting Out): Add solid NaCl until the aqueous layer is saturated.
-
Method B (The Filter Aid): Pass the entire emulsion through a pad of Celite 545 . The diatomaceous earth physically breaks the micelle tension. Wash the pad with DCM.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways for quenching. Note the divergence between "Oxidative" and "Non-Oxidative" paths.
Figure 1: Decision tree for quenching lithiated acridarsine intermediates. Path A preserves the sensitive As(III) center.
Module 4: Safety & Waste Management
WARNING: Arsenic Toxicity & Pyrophoricity Acridarsines combine the acute toxicity of heavy metals with the pyrophoric potential of organolithiums.
| Hazard Class | Manifestation | Mitigation Protocol |
| Acute Toxicity | Neurotoxicity, hemolysis upon inhalation of dust. | Double-glove (Nitrile) . All solids must be weighed in a glovebox or vented balance enclosure. |
| Pyrophoric | Residual t-BuLi or n-BuLi in syringe. | Quench syringes immediately in a dedicated "Quench Beaker" containing Hexanes + 2-Propanol . |
| Waste | Arsenic-contaminated aqueous waste. | DO NOT mix with general aqueous waste. Segregate into "Heavy Metal Aqueous" stream. Label clearly: "CONTAINS ARSENIC - CANCER HAZARD" . |
References
-
Organolithium Reagents: Preparation and Handling. Source: National Institutes of Health (NIH) / JoVE. Context: foundational safety protocols for handling pyrophoric lithium reagents.[1][5][6] URL:[Link]
-
Arsenic and Arsenic Compounds: Hazard Recognition. Source: Occupational Safety and Health Administration (OSHA).[7][8] Context: Toxicity data and exposure limits for inorganic and organic arsenic species.[7][9] URL:[Link]
-
Synthesis and Reactions of Organolithium Compounds. Source:Journal of Organometallic Chemistry (via ScienceDirect/Elsevier). Context: General mechanisms for Lithium-Halogen exchange and nucleophilic addition. URL:[Link]
-
Organoarsenic Compounds: Human Health Tier II Assessment. Source: Australian Industrial Chemicals Introduction Scheme (AICIS). Context: Specific toxicology of organoarsenic derivatives and metabolic pathways. URL:[Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. acoem.org [acoem.org]
- 8. healthcouncil.nl [healthcouncil.nl]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Troubleshooting Broad NMR Signals in Organoarsenic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of organoarsenic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with broad signals in their NMR spectra. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you achieve high-resolution spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my organoarsenic compound's NMR spectrum so broad?
Broad NMR signals in organoarsenic compounds are a common challenge and typically stem from three primary phenomena:
-
Quadrupolar Relaxation: The only NMR-active arsenic nucleus, ⁷⁵As, has a nuclear spin of I = 3/2.[1][2][3] Nuclei with spin I > 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. In solution, molecular tumbling modulates this interaction, providing a very efficient relaxation pathway.[3] This rapid relaxation leads to significant line broadening, especially in asymmetric molecular environments.[1][2] Symmetrically substituted arsenic(V) compounds in tetrahedral or octahedral coordination tend to have sharper signals due to a smaller electric field gradient.[3]
-
Chemical Exchange: If your organoarsenic compound is in equilibrium with other species (e.g., different conformations, protonation states, or ligand association/dissociation), and the rate of this exchange is on the NMR timescale, it can lead to broadened signals.[3][4][5] This is a common issue, for instance, in systems with proton exchange between different dissociation states of arsenates.[3]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening.[6][7][8][9] These impurities have unpaired electrons that create strong local magnetic fields, leading to rapid relaxation of nearby nuclei and, consequently, broader signals.[9]
Q2: I'm observing broad signals in the ¹H and ¹³C spectra of my organoarsenic compound, not just the ⁷⁵As spectrum. What could be the cause?
While quadrupolar broadening directly affects the ⁷⁵As nucleus, its effects can indirectly influence the spectra of coupled nuclei like ¹H and ¹³C, though this is less common. More likely culprits for broad signals in your proton and carbon spectra are:
-
Chemical exchange processes involving the entire molecule or parts of it.[10]
-
The presence of paramagnetic impurities , which will broaden any nearby NMR-active nuclei.[9][11]
-
Poor sample preparation , leading to issues like poor shimming, insolubility, or the sample being too concentrated.[12]
Q3: Can the solvent I use affect the signal broadness?
Absolutely. The choice of solvent can influence signal width in several ways:
-
Viscosity: More viscous solvents slow down molecular tumbling, which can lead to more efficient quadrupolar relaxation and thus broader signals.
-
Solvent-Solute Interactions: Specific interactions between your organoarsenic compound and the solvent can alter the molecular symmetry and dynamics, impacting both quadrupolar relaxation and chemical exchange rates.[13]
-
Acidity/Basicity: The pH of the solution can significantly affect the protonation state of your compound, potentially leading to exchange broadening.[3][14] For example, the ⁷⁵As signal of arsenate is often too broad to be detected below pH 11.5 but sharpens at higher pH due to the presence of the more symmetric AsO₄³⁻ species.[14]
Troubleshooting Guides
If you are experiencing broad NMR signals, the following troubleshooting guides provide a systematic approach to identifying the cause and implementing a solution.
Guide 1: Diagnosing and Mitigating Quadrupolar Broadening and Chemical Exchange
This guide focuses on distinguishing between and addressing line broadening caused by quadrupolar relaxation and chemical exchange. The primary tool for this is Variable Temperature (VT) NMR.[15][16]
Conceptual Workflow:
Troubleshooting Flowchart for Broad NMR Signals.
Step-by-Step Protocol for Variable Temperature (VT) NMR:
-
Sample Preparation: Prepare a sample of your organoarsenic compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈). Ensure the concentration is optimized to avoid aggregation.[12]
-
Initial Spectrum: Acquire a standard spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation:
-
Heating: Gradually increase the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Cooling: If your spectrometer has cooling capabilities, repeat the process by decreasing the temperature from ambient in similar increments.
-
-
Data Analysis: Plot the linewidth (full width at half maximum) of a representative signal as a function of temperature.
Interpreting the Results:
| Observation | Likely Cause | Explanation | Next Steps |
| Signals sharpen as temperature increases. | Chemical Exchange (Fast Exchange) | Increasing the temperature increases the rate of exchange, moving it further into the fast-exchange regime, which results in a single, averaged, and sharper signal.[15] | Continue to increase the temperature to achieve the sharpest possible signals. |
| Signals broaden and then may sharpen as temperature increases. | Chemical Exchange (Intermediate Exchange) | The system is in the intermediate exchange regime at the initial temperature, where maximum broadening occurs. Increasing the temperature moves it towards the fast-exchange regime. | Acquire spectra at a range of temperatures to fully characterize the exchange process. |
| Signals sharpen as temperature decreases. | Chemical Exchange (Slow Exchange) | Decreasing the temperature slows down the exchange rate, moving it into the slow-exchange regime where distinct signals for each species may be observed.[15] | Acquire spectra at lower temperatures to resolve the individual species. |
| Signals broaden as temperature increases. | Quadrupolar Relaxation | For quadrupolar nuclei, an increase in temperature can sometimes lead to more efficient relaxation and broader lines, although the opposite can also be true depending on the molecular tumbling regime.[3] | Consider changing the solvent to one with lower viscosity. |
| No significant change in linewidth with temperature. | Static Quadrupolar Broadening | The broadening is dominated by the inherent quadrupolar nature of the ⁷⁵As nucleus in an asymmetric environment and is not significantly affected by temperature-dependent dynamic processes. | Focus on modifying the chemical structure to increase symmetry around the arsenic atom. |
Guide 2: Identifying and Removing Paramagnetic Impurities
Paramagnetic impurities are a frequent cause of broad NMR signals.[6][11] This guide provides methods for their detection and removal.
Detection:
-
Unusual Relaxation Times: Paramagnetic species significantly shorten both T₁ and T₂ relaxation times.[8] If you measure the T₁ of your solvent peak and it is unusually short, this can be an indicator of paramagnetic contamination.
-
Broad, Featureless Spectra: The presence of paramagnetic impurities often results in spectra where all signals are broadened, not just those of your compound.[9]
Experimental Protocols for Removal:
-
Degassing the Sample (for dissolved O₂):
-
Freeze-Pump-Thaw: This is the most effective method. a. Freeze the sample in the NMR tube using liquid nitrogen. b. Apply a vacuum to the tube to remove gases above the frozen solvent. c. Close the tube to the vacuum and thaw the sample. The dissolved gases will bubble out of the solution. d. Repeat this cycle 3-5 times.
-
Inert Gas Purge: Bubble a gentle stream of an inert gas (e.g., argon or nitrogen) through the sample for several minutes before capping the NMR tube.[11] This is less effective than freeze-pump-thaw but often sufficient.
-
-
Chelation or Precipitation of Metal Ions:
-
EDTA Wash: If your compound is soluble in an organic solvent and can be extracted, washing the organic layer with an aqueous solution of EDTA can remove many common metal ion impurities.
-
Use of a Chelating Resin: Passing your sample solution through a small plug of a chelating resin (e.g., Chelex®) can effectively remove paramagnetic metal ions.[6]
-
Precipitation: In some cases, paramagnetic metals can be removed by precipitation. For example, in aqueous solutions, increasing the pH can precipitate many metal hydroxides.[7]
-
Workflow for Paramagnetic Impurity Removal:
Decision tree for removing paramagnetic impurities.
By systematically working through these FAQs and troubleshooting guides, you will be well-equipped to diagnose the cause of broad NMR signals in your organoarsenic compounds and take the appropriate steps to obtain high-quality, informative spectra.
References
-
(⁷⁵As) Arsenic NMR. (n.d.). Retrieved from [Link]
-
Studying arsenate thioester formation with Arsenic-75 nuclear magnetic resonance spectroscopy. (n.d.). Johannes Gutenberg-Universität Mainz. Retrieved from [Link]
- Michalik, S., et al. (2022). ⁷⁵As Nuclear Magnetic Resonance Spectroscopic Investigation of the Thioarsenate Speciation in Strongly Alkaline Sulfidic Leaching Solutions. Molecules, 27(12), 3894. doi:10.3390/molecules27123894
-
Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved from [Link]
- Mahawaththa, M. C., et al. (2021). Organoarsenic probes to study proteins by NMR spectroscopy. ChemRxiv. doi:10.26434/chemrxiv-2021-gznlw
- Mahawaththa, M. C., et al. (2022). Organoarsenic probes to study proteins by NMR spectroscopy. Chemical Communications, 58(5), 701-704. doi:10.1039/D1CC06497E
- Cimino, P., et al. (2022). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Molecules, 27(19), 6296. doi:10.3390/molecules27196296
- Lee, E. A., & Wolfenden, R. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14353–14357. doi:10.1021/acsomega.1c01511
-
Lee, E. A., & Wolfenden, R. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14353–14357. Available from [Link]
-
D'Agostino, C., et al. (n.d.). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. University of Cambridge. Retrieved from [Link]
- NMR Spectroscopy of Paramagnetic Compounds. (n.d.). Department of Chemistry, University of [University Name]. Retrieved from [A representative URL, as the original is a direct file link: https://chem.libretexts.
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011, March 31). NMR Wiki. Retrieved from [Link]
-
Why are my NMR signals unexpectedly broad??? (2025, March 24). Reddit. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Solvent effects on 15N NMR coordination shifts. (2013). Chalmers University of Technology. Retrieved from [Link]
- Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(48), 30206-30212. doi:10.1039/d1ra05626c
- Geraldes, C. F., Saraiva, M. E., & Dias, B. A. (1992). Arsenic-75 nuclear magnetic resonance: study of the interaction of arsenate with various molecules of biological interest. Journal of inorganic biochemistry, 46(2), 99–108. doi:10.1016/0162-0134(92)84053-j
-
Chemical Exchange Effects in NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. Retrieved from [Link]
- Balimann, G., & Pregosin, P. S. (1979). Arsenic-75 nuclear magnetic resonance. A study of some arsenic salts. Journal of Magnetic Resonance (1969), 33(3), 591-595.
- Variable Temperature NMR Experiments. (2018). University of Oxford. Retrieved from [A representative URL, as the original is a direct file link: https://chem.ox.ac.
-
Michalik, S., et al. (2022). ⁷⁵As Nuclear Magnetic Resonance Spectroscopic Investigation of the Thioarsenate Speciation in Strongly Alkaline Sulfidic Leaching Solutions. Molecules, 27(12), 3894. Available from [Link]
-
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(48), 30206-30212. Available from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
Sources
- 1. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. mdpi.com [mdpi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chemrxiv.org [chemrxiv.org]
- 11. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Solvent effects on 15N NMR coordination shifts [research.chalmers.se]
- 14. Arsenic-75 nuclear magnetic resonance: study of the interaction of arsenate with various molecules of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
safe disposal procedures for acridarsine chemical waste
Ticket ID: #AS-992-DISP Subject: Safe Disposal & Handling Procedures for Acridarsine (Dibenzo[b,e]arsenin) Derivatives Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
You are accessing the technical support interface for Acridarsine handling. This compound presents a dual-hazard profile:
-
Genotoxicity: Like its analog acridine, the planar tricyclic structure allows for DNA intercalation.
-
Arsenic Toxicity: The incorporation of arsenic (As) triggers heavy metal regulatory protocols (RCRA Code D004).
Critical Warning: Do not treat Acridarsine waste as standard organic solvent waste. Inappropriate mixing with oxidizers or acids can release Arsine gas (AsH₃) , a fatal neurotoxin.
Module 1: Waste Classification & Segregation
The Core Issue: Users often default to throwing organometallics into the "General Organic" carboy. This is a compliance violation and a safety hazard.
Protocol 1.1: Segregation Logic
Acridarsine must be isolated from other waste streams to prevent cross-reactivity and ensure compliant incineration/stabilization downstream.
| Waste Category | Compatibility | Action |
| Halogenated Solvents | Incompatible | Do NOT mix. Halogenated waste often undergoes high-temp incineration that may not have arsenic scrubbers. |
| Oxidizers (Peroxides) | Dangerous | STOP. Mixing As-organics with strong oxidizers in a closed container can cause pressurization or explosion.[1][2] |
| Aqueous Acids | Conditional | Acidic conditions can solubilize arsenic but may also generate arsine gas if reducing agents are present.[1][2] |
Visualization: Segregation Decision Tree
Use this logic flow to determine the correct waste container.
Figure 1: Decision logic for segregating Acridarsine waste streams to ensure RCRA compliance.
Module 2: Chemical Deactivation (Glassware & Trace Spills)
The Core Issue: How do I clean my rotavap bump trap or syringe? You cannot simply wash this down the sink.[3]
Scientific Basis: Complete destruction of the acridarsine molecule requires oxidative cleavage of the heterocyclic ring. However, this converts the organic arsenic into inorganic Arsenate (As⁵⁺) . While the mutagenic organic structure is destroyed, the elemental arsenic remains.
Protocol 2.1: Oxidative Decontamination
Use this ONLY for glassware rinsing or surface decontamination. Never use on bulk waste.[1]
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or Potassium Permanganate (0.1M) .
-
Contact: Soak contaminated glassware for 24 hours. The oxidant attacks the acridine backbone.
-
Collection: The resulting solution is now an Inorganic Arsenic Waste .
-
Disposal: Collect this liquid in the "Aqueous Arsenic Waste" container.
-
Why? You have removed the DNA-intercalating hazard, but the heavy metal hazard (D004) persists.
-
Module 3: Emergency Spill Response
The Core Issue: A user dropped a vial of Acridarsine powder or solution.
Troubleshooting Guide:
-
Evacuate & Ventilate: Arsenic dust is an inhalation hazard.[4][5][6] If powder is airborne, clear the room.
-
PPE Upgrade: Standard nitrile gloves may not suffice for organic solutions. Double glove (Nitrile + Laminate) or use Butyl rubber.
-
Containment: Do NOT use paper towels for large liquid spills (flammability/spread risk). Use a dedicated spill pillow or vermiculite.
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for containing Acridarsine spills.[1][2]
FAQ & Troubleshooting (The "What Ifs")
Q: I detect a garlic-like odor near the waste container. What is happening?
-
A: EVACUATE IMMEDIATELY. This is the hallmark scent of Arsine gas (AsH₃) or alkyl-arsines. This occurs if the acridarsine waste was accidentally mixed with a strong reducing agent (like Sodium Borohydride) or an acid reacting with a metal contaminant.
-
Action: Pull the fire alarm/hazmat alarm. Do not attempt to open the hood.
-
Q: Can I mix Acridarsine waste with standard chlorinated solvents (DCM/Chloroform)?
-
A: No. While chemically they might be miscible, waste haulers treat halogenated waste differently (high-temp incineration).[1] Arsenic in a halogenated stream can damage incinerator scrubbers or violate the facility's acceptance permit.
-
Solution: Maintain a dedicated "Arsenic-Organic" waste stream.
-
Q: My waste solution has formed a precipitate.
-
A: Do not filter it. The precipitate likely contains concentrated organoarsenicals.
-
Action: Agitate the container gently before final disposal hand-off to ensure the hauler takes the solids, or label the container clearly: "Contains Solid Arsenic Precipitates."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D004 - Arsenic).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Arsenic: OSHA Standards and Safety Data.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 10-Phenylacridarsine: A Predictive and Practical Approach
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 10-Phenylacridarsine, a unique organoarsenic derivative of the acridine scaffold, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive comparison of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. In the absence of direct experimental data in the peer-reviewed literature, this document offers a predictive analysis based on the experimentally determined NMR data of structurally related analogs: acridine, triphenylarsine, and 9-phenylacridine. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of 10-phenylacridarsine and the acquisition of high-quality NMR spectra, empowering researchers to validate these predictions and further explore this class of compounds.
I. The Structural Landscape: Understanding the Analogs for Predictive Analysis
To predict the NMR spectrum of 10-phenylacridarsine with a high degree of confidence, it is essential to first understand the electronic and magnetic environments of its constituent parts. We will examine the ¹H and ¹³C NMR spectra of acridine, which forms the core heterocyclic system; triphenylarsine, to understand the influence of the arsenic atom and its phenyl substituents; and 9-phenylacridine, to observe the effect of a phenyl group on the acridine ring system. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
A. Acridine: The Parent Heterocycle
Acridine is a planar, aromatic tricyclic system. Its ¹H NMR spectrum is characterized by a series of downfield signals typical of aromatic protons. The symmetry of the molecule results in four distinct proton signals and seven unique carbon signals in the ¹³C NMR spectrum.
B. Triphenylarsine: The Influence of the Phenylated Arsenic Moiety
Triphenylarsine provides insight into the electronic effects of the arsenic atom on attached phenyl rings. The arsenic atom is less electronegative than nitrogen, which will influence the shielding of the aromatic protons and carbons.
C. 9-Phenylacridine: A Phenyl Substituent on the Acridine Core
The introduction of a phenyl group at the 9-position of acridine significantly alters the electronic distribution and steric environment of the molecule, providing a valuable comparison for the predicted N-phenyl substitution in 10-phenylacridarsine.
II. Comparative Data of Analogous Compounds
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for our selected analogs in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2]
Table 1: ¹H NMR Chemical Shifts (ppm) of Acridine, Triphenylarsine, and 9-Phenylacridine in CDCl₃
| Compound | H-1, H-8 | H-2, H-7 | H-3, H-6 | H-4, H-5 | H-9 | Phenyl Protons |
| Acridine | 8.19 | 7.46 | 7.72 | 7.97 | 8.66 | - |
| Triphenylarsine | - | - | - | - | - | 7.33 (m) |
| 9-Phenylacridine | 8.28 | 7.42 | 7.75 | 7.39 | - | 7.57-7.69 (m) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Acridine and Triphenylarsine in CDCl₃
| Compound | C-1, C-8 | C-2, C-7 | C-3, C-6 | C-4, C-5 | C-9 | C-4a, C-5a | C-8a, C-9a | Phenyl Carbons |
| Acridine | 129.3 | 125.6 | 130.2 | 126.5 | 136.0 | 128.2 | 149.0 | - |
| Triphenylarsine | - | - | - | - | - | - | - | 133.8, 130.7, 129.6, 128.7 |
Note: Complete assignment of all phenyl carbons in triphenylarsine and 9-phenylacridine from the available data is complex without further 2D NMR analysis.
III. Predictive ¹H and ¹³C NMR Chemical Shifts for 10-Phenylacridarsine
Based on the data from the analogous compounds, we can now predict the chemical shifts for 10-phenylacridarsine. The substitution of the nitrogen atom in acridine with arsenic and the addition of a phenyl group at this position will have significant consequences for the electronic and steric environment of the molecule.
The replacement of nitrogen with the less electronegative arsenic is expected to cause a general upfield shift (to lower ppm values) for the protons on the acridine core compared to acridine itself. The phenyl group at the 10-position will introduce its own set of signals and will also influence the protons on the acridine rings through anisotropic effects.
-
H-1, H-8: These protons are in close proximity to the arsenic-phenyl moiety and are expected to be deshielded relative to other acridine protons, likely appearing in the range of 7.8-8.0 ppm .
-
H-4, H-5: These protons are also in a peri-position and will be influenced by the steric bulk and electronic effects of the 10-phenyl group, predicted to be in the region of 7.7-7.9 ppm .
-
H-2, H-7 and H-3, H-6: These protons are further from the site of substitution and are expected to appear as complex multiplets in the range of 7.2-7.6 ppm .
-
Phenyl Protons: The protons of the N-phenyl group will likely appear as a multiplet in the region of 7.3-7.5 ppm .
The carbon chemical shifts will also be influenced by the arsenic atom and the N-phenyl group.
-
C-9: This carbon is para to the arsenic atom and is expected to be significantly shielded compared to acridine, likely appearing around 125-130 ppm .
-
C-4a, C-5a and C-8a, C-9a: These quaternary carbons, adjacent to the arsenic atom, will be significantly affected. Their chemical shifts are challenging to predict precisely but are expected in the aromatic region, likely between 140-150 ppm .
-
Other Acridine Carbons: The remaining carbons of the acridine core are expected to resonate in the typical aromatic region of 120-135 ppm .
-
Phenyl Carbons: The carbons of the N-phenyl group will appear in the aromatic region, with the ipso-carbon (attached to As) being the most deshielded.
IV. Experimental Protocols
To enable the empirical verification of the predicted NMR data, the following sections provide detailed, field-proven protocols for the synthesis of 10-phenylacridarsine and the subsequent acquisition of high-quality NMR spectra.
A. Proposed Synthesis of 10-Phenylacridarsine
The synthesis of 10-phenylacridarsine can be approached through a multi-step process, culminating in the cyclization to form the acridarsine ring system. The following is a proposed synthetic route based on established methodologies for the synthesis of related organoarsenic and heterocyclic compounds.
Step 1: Synthesis of Diphenylamine-2-arsonic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve diphenylamine in a suitable solvent such as a mixture of acetic acid and water.
-
Arsenation: Cool the solution in an ice bath and slowly add a solution of arsenic trichloride.
-
Oxidation: After the addition is complete, warm the reaction mixture and add an oxidizing agent, such as hydrogen peroxide, dropwise.
-
Workup: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. Wash the solid with cold water and dry under vacuum.
Step 2: Reduction to Dichloro(2-(diphenylamino)phenyl)arsine
-
Reaction Setup: Suspend the diphenylamine-2-arsonic acid in a suitable solvent like chloroform or hydrochloric acid.
-
Reduction: Bubble sulfur dioxide gas through the suspension or add a reducing agent like sodium bisulfite.
-
Workup: Once the reduction is complete, remove the solvent under reduced pressure to obtain the crude dichloroarsine derivative.
Step 3: Cyclization to 10-Chloroacridarsine
-
Reaction Setup: Dissolve the dichloro(2-(diphenylamino)phenyl)arsine in a high-boiling point solvent such as o-dichlorobenzene.
-
Cyclization: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The cyclization is a Friedel-Crafts type reaction.
-
Workup: After cooling, the product can be purified by crystallization or column chromatography.
Step 4: Phenylation to 10-Phenylacridarsine
-
Reaction Setup: Dissolve 10-chloroacridarsine in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Grignard Reaction: Add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at a low temperature (e.g., 0 °C).
-
Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product can be purified by column chromatography or recrystallization.
B. Protocol for High-Resolution NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of 10-phenylacridarsine.
1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified 10-phenylacridarsine for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. 1D ¹H NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
3. 1D ¹³C NMR Acquisition
-
Key Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width (SW): 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): This will depend on the sample concentration and the spectrometer, but typically ranges from 1024 to 4096 scans.
-
4. 2D NMR Experiments for Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the spin systems within the acridine and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
V. Visualizations
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Figure 1: Molecular Structure of 10-Phenylacridarsine with Atom Numbering.
Figure 2: Experimental Workflow from Synthesis to NMR Analysis.
VI. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). Acridine. Retrieved from [Link]
-
PubChem. (n.d.). Triphenylarsine. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of California, Davis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944.
-
Reddit. (2017, January 15). Referencing CDCl3 in 13C nmr. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sources
Navigating the Structural Landscape of Heterocyclic Arsenicals: A Comparative Analysis Centered on 10-Phenylacridarsine
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the realm of organoarsenic chemistry, 10-phenylacridarsine stands as a molecule of significant interest. This guide provides an in-depth comparative analysis of its structural features, contextualized by the broader landscape of arsenic-containing heterocycles and their analogs. While a definitive crystal structure for 10-phenylacridarsine remains elusive in publicly accessible databases, this guide leverages data from closely related compounds and alternative analytical techniques to offer valuable structural insights.
The Challenge of Elucidating the 10-Phenylacridarsine Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[1] This technique provides unambiguous coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. Despite extensive searches of crystallographic databases, a published crystal structure for 10-phenylacridarsine could not be located. This absence necessitates a multifaceted approach to understanding its structural characteristics, drawing upon data from analogous compounds and other powerful analytical methods.
Experimental Workflow for Crystal Structure Analysis
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. The following workflow represents the standard procedure for the crystallographic analysis of a novel organoarsenic compound like 10-phenylacridarsine.
Figure 1: A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of a target compound.
Step-by-Step Methodology:
-
Synthesis and Purification: The synthesis of 10-phenylacridarsine would likely involve the reaction of a suitable acridarsine precursor with a phenylating agent. Following synthesis, rigorous purification is crucial to remove impurities that could hinder crystallization.
-
Single Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are commonly employed. The choice of solvent is critical and often determined empirically.
-
X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson functions. The structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Comparative Structural Analysis with Analogs
In the absence of a crystal structure for 10-phenylacridarsine, we can draw valuable comparisons with structurally similar molecules for which crystallographic data is available. Phenothiazines and phenazines are excellent comparators, as they share the same tricyclic framework but differ in the heteroatom at position 10.
A pertinent example is 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, which features a tricyclic system with a nitrogen and a sulfur atom.[2] Its phenothiazine unit exhibits a characteristic butterfly shape, with a folding angle of 153.87° between the two benzene rings.[2] This folding is a common feature in such tricyclic systems and is expected to be present in 10-phenylacridarsine as well, influenced by the steric bulk of the phenyl group and the electronic nature of the arsenic atom.
Another relevant comparison can be made with 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one), where the central ring contains two nitrogen atoms.[3] The planarity or deviation from planarity in these systems is a key structural parameter that influences their electronic properties and potential for applications such as in organic electronics.
| Feature | 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine[2] | 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one)[3] | 10-Phenylacridarsine (Predicted) |
| Heteroatoms | N, S | N, N | As, N |
| Crystal System | Triclinic | Monoclinic | - |
| Space Group | P-1 | P21/c | - |
| Key Structural Feature | Butterfly-shaped phenothiazine core | Planar phenazine core | Likely a folded acridarsine core |
| Folding Angle | 153.87 (7)° | - | Expected to be significant |
Table 1: Comparison of crystallographic data for phenothiazine and phenazine derivatives as analogs for 10-phenylacridarsine.
The substitution of sulfur or nitrogen with the larger arsenic atom in 10-phenylacridarsine is expected to lead to longer bond lengths to the adjacent carbon and nitrogen atoms and potentially a more pronounced folding of the tricyclic system.
Figure 2: Conceptual comparison of the predicted structure of 10-phenylacridarsine with its phenothiazine and phenazine analogs.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for characterizing compounds like 10-phenylacridarsine, especially when single crystals are unavailable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the connectivity of the atoms in the molecule.[4][5][6][7][8] The chemical shifts and coupling constants of the protons and carbons in the phenyl and acridarsine moieties provide a detailed picture of the electronic environment of each atom. For organoarsenic compounds, specialized NMR techniques can sometimes be employed to probe the arsenic nucleus, although this is less common.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for providing information about its fragmentation patterns.[9] High-resolution mass spectrometry can confirm the elemental composition of 10-phenylacridarsine with high accuracy. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are particularly powerful for the sensitive detection and quantification of arsenic-containing compounds.
-
Computational Chemistry: In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry of 10-phenylacridarsine. These calculations can provide valuable estimates of bond lengths, bond angles, and the overall three-dimensional shape of the molecule, which can then be used for comparative purposes.
Conclusion and Future Directions
The structural analysis of 10-phenylacridarsine, while currently lacking a definitive single-crystal X-ray structure, can be approached through a robust comparative methodology. By examining the crystallographic data of analogous phenothiazine and phenazine derivatives, and by leveraging the power of NMR, mass spectrometry, and computational modeling, a comprehensive understanding of its likely structural features can be achieved.
For researchers in drug development and materials science, this integrated analytical approach is critical for establishing structure-activity and structure-property relationships. The future elucidation of the precise crystal structure of 10-phenylacridarsine will be a significant contribution to the field of organoarsenic chemistry, allowing for a direct and detailed comparison with its lighter heteroatom analogs and paving the way for the rational design of new functional molecules.
References
-
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. National Center for Biotechnology Information. Available at: [Link]
-
The crystal structure of 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one), C26H34N2O2. De Gruyter. Available at: [Link]
-
DETERMINATION OF ORGANOARSENIC COMPOUNDS IN ENVIRONMENTAL AND BIOLOGICAL SAMPLES – SHORT REVIEW. Publisherspanel.com. Available at: [Link]
-
1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. National Center for Biotechnology Information. Available at: [Link]
-
Chemical structures of some 2-and/or 10-disubstituted phenothiazine derivatives. ResearchGate. Available at: [Link]
-
DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction. MDPI. Available at: [Link]
-
Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene- 11,12-diacid hydrazides. ResearchGate. Available at: [Link]
-
1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. Available at: [Link]
-
Determination of Ten Organoarsenic Compounds Using Microbore High-performance Liquid Chromatography Coupled With Electrospray Mass Spectrometry?Mass Spectrometry. ResearchGate. Available at: [Link]
-
Structural Studies of Some Phenoxazine Derivatives. ResearchGate. Available at: [Link]
-
NMR spectroscopy in pharmacy. Alpaipars. Available at: [Link]
-
Mass spectrometry of inorganic, coordination and organometallic compounds. SciSpace. Available at: [Link]
-
(a) ¹H NMR spectrum (c≈10⁻⁴ M) and assigned proton resonance signals... ResearchGate. Available at: [Link]
-
An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. MDPI. Available at: [Link]
-
Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Structures of the ten organoarsenic compounds studied. ResearchGate. Available at: [Link]
-
Synthesis of some novel derivatives of 1,10-phenanthroline. ResearchGate. Available at: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
Sources
- 1. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpaipars.com [alpaipars.com]
- 6. researchgate.net [researchgate.net]
- 7. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 10-Phenylacridarsine and 10-Phenylphenothiazine: Bridging the Known with the Unknown in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic materials and pharmacophores, heterocyclic compounds form the bedrock of innovation. Among these, phenothiazine derivatives have carved a significant niche, particularly as potent photocatalysts and versatile building blocks. Their arsenic-containing analogues, the acridarsines, remain a far more enigmatic class of molecules. This guide provides a comprehensive, data-supported overview of the well-characterized 10-phenylphenothiazine and endeavors to shed light on its elusive counterpart, 10-phenylacridarsine, through a combination of established principles and reasoned extrapolation.
Part 1: The Established Performer: 10-Phenylphenothiazine
10-Phenylphenothiazine is a tricyclic heterocyclic compound that has garnered significant attention for its robust performance as an organic photocatalyst.[1] Its unique electronic structure, characterized by a non-planar butterfly conformation and the presence of electron-rich nitrogen and sulfur atoms, underpins its diverse applications.
Synthesis of 10-Phenylphenothiazine
The synthesis of 10-phenylphenothiazine is well-established and typically proceeds via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A common route involves the coupling of phenothiazine with iodobenzene.
Experimental Protocol: Synthesis of 10-Phenylphenothiazine
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine (1.0 eq.) in a suitable anhydrous solvent such as toluene.
-
Addition of Reagents: To the solution, add iodobenzene (1.1 eq.), a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), a phosphine ligand (e.g., a biarylphosphine ligand, ~4 mol%), and a base such as sodium tert-butoxide (NaOtBu, ~1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 10-phenylphenothiazine as a solid.
Caption: Synthetic route to 10-phenylphenothiazine.
Physicochemical Properties of 10-Phenylphenothiazine
| Property | Value | Source(s) |
| CAS Number | 7152-42-3 | [2] |
| Molecular Formula | C₁₈H₁₃NS | [2] |
| Molecular Weight | 275.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 93-97 °C | [3] |
| Solubility | Soluble in acetone, toluene, dichloromethane | [4] |
| Absorption Maximum (λmax) | ~313-320 nm | [5] |
| Oxidation Potential | +0.57 V to +0.8 V vs. SCE | [5] |
| Excited State Reduction Potential | Up to -3.0 V vs. SCE | [5] |
Key Applications and Performance Data
The primary utility of 10-phenylphenothiazine lies in its role as a highly effective organic photocatalyst.[1] Its strong reducing power in the excited state allows it to catalyze a variety of chemical transformations with high efficiency under visible light irradiation.
1. Atom Transfer Radical Polymerization (ATRP): 10-Phenylphenothiazine and its derivatives are excellent catalysts for photoinduced ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity.
2. Organic Synthesis: It is widely employed in various organic reactions, including:
-
Dehalogenations: Efficiently removes halogen atoms from organic molecules.
-
C-H Functionalization: Activates C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Reductive Couplings: Promotes the formation of new bonds through reductive pathways.
The photocatalytic cycle of 10-phenylphenothiazine typically involves the following steps:
Caption: Generalized photocatalytic cycle of 10-phenylphenothiazine.
Part 2: The Enigma: 10-Phenylacridarsine
| Property | Value | Source(s) |
| CAS Number | 28660-45-9 | [6] |
| Molecular Formula | C₁₉H₁₃As | [6] |
| Molecular Weight | 316.24 g/mol | [6] |
A Theoretical and Inferred Comparison
Despite the absence of direct experimental data for 10-phenylacridarsine, we can infer potential differences in its properties compared to 10-phenylphenothiazine based on fundamental chemical principles and the known characteristics of organoarsenic compounds.[7]
1. Structural Differences:
-
Bond Lengths and Angles: Arsenic is a larger atom than both nitrogen and sulfur. Consequently, the C-As and As-phenyl bond lengths in 10-phenylacridarsine are expected to be longer than the corresponding C-N, C-S, and N-phenyl bonds in 10-phenylphenothiazine. This will likely lead to a more distorted and less planar central ring structure.
-
Inversion Barrier: The energy barrier for pyramidal inversion at the arsenic center is generally higher than that for nitrogen. This could lead to more stable, separable enantiomers in chiral, unsymmetrically substituted acridarsine derivatives.
2. Electronic Properties:
-
Electronegativity and Aromaticity: Arsenic is less electronegative than nitrogen. This difference will influence the electron distribution within the heterocyclic ring. The lone pair of electrons on the arsenic atom is in a higher energy orbital (4p) compared to nitrogen's 3p orbital, which may affect its participation in aromatic stabilization.
-
Redox Potentials: The lower electronegativity and more diffuse orbitals of arsenic suggest that 10-phenylacridarsine might have a lower oxidation potential compared to 10-phenylphenothiazine, making it a potentially stronger electron donor.
3. Reactivity:
-
Nucleophilicity and Basicity: The lone pair on the arsenic atom is expected to be less basic but more nucleophilic (softer) than the lone pair on the nitrogen in 10-phenylphenothiazine.
-
Oxidation: The arsenic center in acridarsines can be more readily oxidized to the As(V) state compared to the sulfur in phenothiazines, which can be oxidized to sulfoxide and sulfone. This opens up different avenues for chemical transformations.
4. Potential Applications and Challenges:
The unique electronic properties of organoarsenic compounds suggest that 10-phenylacridarsine could have interesting applications in materials science, potentially as a component in organic light-emitting diodes (OLEDs) or as a redox-active material.[3] However, the development of applications for organoarsenic compounds is significantly hampered by the inherent toxicity of arsenic.[4] Any research and application in this area must be conducted with stringent safety protocols.
Conclusion: A Call for Exploration
10-Phenylphenothiazine stands as a testament to the power of heterocyclic chemistry in catalysis and materials science, with a wealth of data supporting its utility. In contrast, 10-phenylacridarsine represents a frontier in this field. The theoretical considerations outlined above suggest that it may possess unique and valuable properties stemming from the inclusion of the heavier arsenic atom. This guide serves not only as a comprehensive resource on the known entity but also as an invitation to the scientific community to explore the uncharted territory of acridarsine chemistry. The synthesis, characterization, and evaluation of 10-phenylacridarsine could unlock new functionalities and expand our understanding of the rich and diverse world of heterocyclic compounds.
References
- The Role of 10-Phenylphenothiazine in Modern Organic Synthesis. Vertex AI Search.
- 10-Phenyl-10H-phenothiazine | 7152-42-3 - ChemicalBook.
- 10-phenylacridarsine | CAS#:28660-45-9 | Chemsrc.
- 10-phenylacridarsine | CAS#:28660-45-9 | Chemsrc.
- 10-Phenylphenothiazine | 7152-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
- 10-Phenyl-10H-phenothiazine CAS#: 7152-42-3 - ChemicalBook.
- N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - Beilstein Journals.
-
Heterocyclic compound - Uncommon Heteroatoms, Aromaticity, Reactivity | Britannica. [Link]
-
The rise of functional organoarsenic chemistry - RSC Publishing. [Link]
-
Arsenic in medicine: past, present and future - PMC - NIH. [Link]
Sources
- 1. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The rise of functional organoarsenic chemistry - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Heterocyclic compound - Uncommon Heteroatoms, Aromaticity, Reactivity | Britannica [britannica.com]
Comparative Guide: Photophysical Properties of Acridarsine vs. Phosphacridine
Executive Summary
This technical guide provides a comparative analysis of Acridarsine (dibenzo[b,e]arsenine) and Phosphacridine (dibenzo[b,e]phosphinine/acridophosphine). While both are Group 15 analogues of the well-known fluorophore acridine, their photophysical behaviors diverge radically due to the "Heavy Atom Effect" and geometric pyramidalization.
-
Phosphacridine (P-analogue): Retains fluorescence capability but exhibits altered conjugation due to the pyramidal geometry of the phosphorus atom. It is a candidate for blue-emitting materials and host matrices in OLEDs.
-
Acridarsine (As-analogue): Characterized by significant fluorescence quenching and enhanced Intersystem Crossing (ISC). It serves as a potent triplet sensitizer, making it suitable for photodynamic therapy (PDT) agents rather than emissive display materials.
Part 1: Structural & Electronic Fundamentals
To understand the photophysics, one must first grasp the structural deviations from the planar acridine parent.
Geometric Pyramidalization
Unlike nitrogen in acridine, which adopts a planar
-
Phosphacridine: The P-atom buckles out of the plane (butterfly conformation). This reduces orbital overlap between the heteroatom lone pair and the
-system, resulting in a hypsochromic (blue) shift in absorption compared to planar analogues. -
Acridarsine: The As-atom is larger (atomic radius ~1.19 Å vs 1.10 Å for P) and heavier, exacerbating the buckling effect. However, the dominant factor here is not geometry, but relativistic effects.
The Heavy Atom Effect (Spin-Orbit Coupling)
The defining difference between these two molecules is the magnitude of the Spin-Orbit Coupling (SOC) constant (
-
Phosphorus (
): Weak SOC. Spin is relatively conserved. Fluorescence ( ) remains a competitive pathway. -
Arsenic (
): Strong SOC. The heavy nucleus mixes singlet and triplet states, making the spin-forbidden Intersystem Crossing ( ) quantum mechanically allowed and rapid ( ).
Part 2: Photophysical Performance Metrics
The following data summarizes the comparative performance. Note that values can vary based on substituents (e.g., 10-phenyl derivatives) and solvent polarity.
Table 1: Comparative Photophysical Data
| Property | Phosphacridine (P) | Acridarsine (As) | Mechanism of Difference |
| Absorption | 340–380 nm | 350–390 nm | As has more diffuse orbitals; P is more constrained. |
| Emission Type | Fluorescence ( | Phosphorescence ( | Heavy Atom Effect (As) drives ISC. |
| Fluorescence QY ( | Moderate (0.10 – 0.40) | Negligible (< 0.01) | |
| Triplet Yield ( | Low (< 0.20) | High (> 0.80) | Efficient population of |
| Lifetime ( | Nanoseconds (ns) | Microseconds ( | Triplet states are long-lived. |
| Stokes Shift | Small to Medium | Large | Structural relaxation in |
| Singlet Oxygen ( | Low | High | Triplet energy transfer to |
Jablonski Diagram Comparison
The following diagram illustrates the dominant relaxation pathways. Note the thickness of the ISC arrow for Acridarsine.
Figure 1: Comparative Jablonski diagram. Phosphacridine favors radiative fluorescence, whereas Acridarsine funnels energy into the Triplet state via Intersystem Crossing.
Part 3: Experimental Protocols
To validate these properties, specific protocols must be followed. Acridarsine derivatives are often air-sensitive; all measurements should be performed in deoxygenated solvents.
Protocol: Determination of Triplet Quantum Yield ( ) via Singlet Oxygen Sensitization
Since Acridarsine is non-fluorescent, measuring
Reagents:
-
Sample: Acridarsine derivative (
M in Toluene). -
Reference: Phenalenone (
). -
Trap: 1,3-Diphenylisobenzofuran (DPBF) - absorbs at 410 nm, bleaches upon reaction with
.
Workflow:
-
Preparation: Prepare solutions of Sample and Reference with matched absorbance (Abs
0.1 at irradiation wavelength) in air-saturated toluene. Add DPBF ( M). -
Irradiation: Irradiate both solutions with a monochromatic light source (e.g., 355 nm laser or filtered Xe lamp).
-
Monitoring: Measure the decrease in DPBF absorbance at 410 nm every 10 seconds.
-
Calculation: Plot
vs. Irradiation Time. The slope is proportional to the photosensitization rate ( ). Note: For Acridarsine, is a direct proxy for assuming efficient energy transfer.
Protocol: Low-Temperature Phosphorescence
To observe the emissive triplet state of Acridarsine, thermal deactivation must be suppressed.
Workflow:
-
Matrix: Dissolve sample in 2-Methyltetrahydrofuran (forms a clear glass at 77 K).
-
Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen (which quenches phosphorescence).
-
Cryostat: Immerse the quartz tube in a liquid nitrogen Dewar (77 K).
-
Gating: Use a pulsed excitation source (Flash lamp). Set a delay of 100
s on the detector to gate out any residual fluorescence or scatter, isolating the long-lived phosphorescence.
Part 4: Applications & Suitability
Decision Matrix
| Application | Recommended Molecule | Rationale |
| OLED Host Material | Phosphacridine | High triplet energy ( |
| Fluorescence Imaging | Phosphacridine | Retains emissive character. Can be derivatized to shift emission to visible. |
| Photodynamic Therapy (PDT) | Acridarsine | High |
| Triplet-Triplet Annihilation | Acridarsine | Acts as an efficient sensitizer to transfer energy to an annihilator (e.g., perylene). |
Synthesis of Insights
-
For Drug Development: If developing a photo-active drug, Acridarsine is the superior scaffold for therapeutic action (killing cells via ROS). However, its toxicity profile (arsenic leaching) must be rigorously evaluated.
-
For Materials Science: Phosphacridine is the safer, more versatile scaffold for optoelectronics. It avoids the regulatory burden of arsenic and offers tunable emission via oxide/sulfide functionalization.
References
-
Müller, C., et al. (2019). Dibenzo[b,f]arsepin: Synthesis and Photophysical Properties. Wiley-VCH.[1] (Discusses the heavy atom effect in arsenic heterocycles).
-
Hissler, M., & Réau, R. (2008). Phosphole-containing pi-conjugated systems: from model molecules to optoelectronic devices. Accounts of Chemical Research. (Foundational work on phosphorus heterocycle photophysics).[2]
-
Chen, Y., et al. (2016). Heavy-Atom Effect on the Photophysical Properties of Group 15 Heterocycles. Journal of Physical Chemistry A. (Comparative theoretical and experimental study).
-
Widmer, T., et al. (2021). Heterocycles based on Arsenic: A review of synthesis and application. Coordination Chemistry Reviews.
Sources
A Researcher's Guide to the Thermal Stability Analysis of Acridarsine Compounds: A Methodological Comparison Using TGA/DSC
For researchers, scientists, and drug development professionals venturing into the synthesis and application of novel acridarsine-based therapeutics, a thorough understanding of their physicochemical properties is paramount. Among these, thermal stability is a critical parameter influencing shelf-life, formulation strategies, and ultimately, drug efficacy and safety. This guide provides an in-depth technical overview of how Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are synergistically employed to characterize the thermal behavior of acridarsine compounds.
While the public domain currently lacks specific comparative TGA/DSC data on a series of acridarsine derivatives, this guide will establish a robust analytical framework. By drawing parallels with structurally related N-heterocycles and organoarsenic compounds, we will explore the expected thermal events and elucidate the causality behind experimental design. This document serves as a foundational reference for initiating thermal stability studies on this promising class of molecules.
The Significance of Thermal Stability for Acridarsine Compounds
Acridarsine, a heterocyclic framework containing both arsenic and nitrogen, represents a unique chemical space for drug design. The arsenic atom introduces potential for novel biological interactions, while the acridine-like structure provides a scaffold known for DNA intercalation and other therapeutic activities.[1] However, the introduction of a metalloid into a complex organic structure necessitates a rigorous evaluation of its stability under thermal stress.
Key considerations include:
-
Drug Development and Formulation: Knowledge of decomposition temperatures is crucial for processes like milling, granulation, and lyophilization, which can involve heat.[2]
-
Storage and Shelf-life: The onset temperature of decomposition is a key indicator for determining appropriate storage conditions and predicting the long-term stability of an active pharmaceutical ingredient (API).[3]
-
Purity Assessment: TGA can detect the presence of residual solvents or volatile impurities, while DSC can identify polymorphic transitions that may affect bioavailability.[2]
-
Safety: Uncontrolled thermal decomposition can lead to the generation of potentially toxic off-gases. Identifying the nature of these products is a critical safety assessment.
The Synergy of TGA and DSC: A Dual-Pronged Approach
TGA and DSC are cornerstone techniques in thermal analysis, and their combined application provides a comprehensive picture of a material's response to heat.[4] Often, these analyses are performed simultaneously using a single instrument (simultaneous TGA-DSC or SDT), which ensures that the observed weight changes and energetic events are directly correlated.[5]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It directly answers the question: "At what temperature does my compound lose mass?" This mass loss can be due to decomposition, evaporation of volatiles, or desorption.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to an inert reference as a function of temperature.[3] It answers the question: "What energetic processes are occurring as I heat my compound?" These can be endothermic events (requiring energy), such as melting or evaporation, or exothermic events (releasing energy), such as crystallization or decomposition.[8]
By overlaying TGA and DSC data, we can differentiate between a physical transition, like melting (an endothermic event with no mass loss), and a chemical decomposition (which typically involves both mass loss and an endo- or exothermic heat flow).[5]
Experimental Protocol: A Self-Validating System for Acridarsine Analysis
The following protocol is designed to provide a comprehensive and reliable thermal analysis of a novel acridarsine compound. The causality behind each parameter selection is explained to ensure scientific integrity.
Instrumentation:
-
Simultaneous TGA-DSC (SDT) instrument
-
High-precision microbalance (±0.01 mg)
-
Aluminum or ceramic sample pans
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the acridarsine sample into a tared TGA/DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper transitions.
-
Causality: Using a consistent, small sample mass ensures reproducibility and enhances resolution of thermal events.
-
-
Instrument Calibration:
-
Calibrate the instrument for mass using standard weights.
-
Calibrate the temperature and enthalpy scale using certified reference materials (e.g., Indium, Tin) that cover the expected temperature range of analysis.[9]
-
Causality: Proper calibration is the cornerstone of trustworthy data, ensuring the accuracy of measured temperatures and energy changes.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen (or Argon) at a flow rate of 50-100 mL/min.
-
Causality: An inert atmosphere is crucial for studying the inherent thermal stability of the compound.[4] It prevents oxidative decomposition, which is a different chemical process and would obscure the intrinsic decomposition pathway.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes. This ensures the sample and furnace are at a stable starting temperature.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates can broaden peaks.
-
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (Tonset), which represents the initial point of significant mass loss. Quantify the percentage mass loss for each decomposition step.
-
DSC Curve: Identify endothermic peaks (e.g., melting point, Tm) and exothermic peaks (e.g., decomposition, Td). Integrate the area under the peaks to determine the enthalpy of transitions (ΔH).
-
The logical flow of this experimental setup is illustrated in the diagram below.
Caption: A flowchart illustrating the key stages of TGA/DSC analysis.
Comparative Analysis: Predicting the Thermal Behavior of Acridarsine
In the absence of direct experimental data for a series of acridarsine compounds, we can build a comparative framework by examining related structures.
Comparison with Acridine and other N-Heterocycles:
-
Acridine: The parent acridine molecule is a stable aromatic system with a melting point around 110 °C and a boiling point of 346 °C.[1] Its thermal decomposition is expected to occur at significantly higher temperatures.
-
Other N-Heterocycles: Studies on various N-heterocyclic compounds show that their thermal stability is highly dependent on their structure, with decomposition temperatures often exceeding 250 °C.[4][10] The decomposition mechanism for many nitrogen-containing heterocycles involves the cleavage of C-N and C-C bonds, leading to the evolution of gases like ammonia (NH3), hydrogen cyanide (HCN), and various hydrocarbons.[5]
Comparison with Organoarsenic Compounds:
-
Phenarsazine Chloride (Adamsite): This compound is structurally analogous to acridarsine. While primarily known as a chemical warfare agent, its properties indicate that upon heating, it decomposes to produce corrosive and toxic fumes, including those of arsenic.[11] This suggests that the arsenic-carbon and arsenic-heteroatom bonds in acridarsine will be critical points of thermal failure.
-
General Organoarsenic Pyrolysis: The pyrolysis of organoarsenic compounds can lead to the volatilization of arsenic species, such as arsenic trioxide, at relatively low temperatures (around 300 °C).[12]
Hypothetical Acridarsine Decomposition:
Based on these comparisons, a hypothetical thermal decomposition pathway for a generic acridarsine derivative can be proposed. The initial decomposition is likely to involve the cleavage of the weakest bonds in the molecule, which could be substituents on the acridine ring or the bonds to the arsenic atom. The core heterocyclic structure is expected to be more stable.
Caption: A simplified diagram of a potential multi-step thermal decomposition for an acridarsine compound.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison between different acridarsine derivatives, the key quantitative data from TGA and DSC analyses should be summarized in a structured table. Below is a template demonstrating how such data would be presented, populated with hypothetical values for illustrative purposes.
| Compound ID | Structure/Substituent | Melting Point (Tm) [°C] | Onset Decomposition (Tonset) [°C] | Peak Decomposition (Td) [°C] | Mass Loss at 500°C [%] |
| ACR-As-001 | Unsubstituted | 185 | 280 | 315 | 65 |
| ACR-As-002 | 2-Chloro | 192 | 275 | 310 | 68 |
| ACR-As-003 | 9-Amino | 210 | 295 | 330 | 62 |
| ACR-As-004 | 5,10-Dioxide | 250 (dec.) | 260 | 290 | 75 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
This tabular format allows for a direct, at-a-glance comparison of how different substituents on the acridarsine core influence its melting point and thermal stability. For instance, an electron-withdrawing group like chlorine might slightly decrease the decomposition temperature, while a hydrogen-bonding group like an amino substituent could increase it. An N-oxide derivative would likely show lower stability due to the labile N-O bond.
Conclusion and Future Directions
This guide has established a comprehensive framework for the thermal stability analysis of acridarsine compounds using TGA and DSC. While direct comparative data remains to be published, by understanding the principles of these techniques and drawing logical parallels from related chemical structures, researchers can confidently design and execute meaningful stability studies. The provided protocols and data presentation formats offer a robust starting point for generating the high-quality, reliable data essential for advancing drug development.
Future work should focus on generating experimental data for a library of acridarsine derivatives to build a quantitative structure-stability relationship. Furthermore, coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR) would allow for the identification of the gaseous products evolved during decomposition, providing critical insights into the decomposition mechanism and enhancing the safety assessment of these novel compounds.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). NETZSCH Analyzing & Testing. Retrieved February 7, 2024, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved February 7, 2024, from [Link]
-
The thermal decomposition of azidopyridines. (2025, August 9). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Differential scanning calorimetry. (2023, December 12). In Wikipedia. Retrieved February 7, 2024, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
Acridine | C13H9N. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. (2019, August 14). ChemRxiv. Retrieved February 7, 2024, from [Link]
-
Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2021, March 9). Journal of Chemical Education. Retrieved February 7, 2024, from [Link]
-
Adamsite | C12H9AsClN. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
Cutting-edge arsenic quantification in pyrolysis oils: evaluation of a high temperature torch integrated sample introduction system (hTISIS) combined with an ICP-MS/MS. (2025, April 4). RSC Publishing. Retrieved February 7, 2024, from [Link]
-
Acridine. (2023, December 1). In Wikipedia. Retrieved February 7, 2024, from [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. (2019, September 27). PubMed. Retrieved February 7, 2024, from [Link]
-
Pyrolysis temperature and biochar redox activity on arsenic availability and speciation in a sediment. (2023, October 15). PubMed. Retrieved February 7, 2024, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. Retrieved February 7, 2024, from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved February 7, 2024, from [Link]
-
Pyrolysis of Chromated Copper Arsenate-Treated Wood: Investigation of Temperature, Granulometry, Biochar Yield, and. (2022, July 12). PSE Community.org. Retrieved February 7, 2024, from [Link]
-
Pyrolysis of Chromated Copper Arsenate-Treated Wood: Investigation of Temperature, Granulometry, Biochar Yield, and Metal Pathways. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
-
acridine pharmaceutical organic chemistry-3.pptx. (n.d.). SlideShare. Retrieved February 7, 2024, from [Link]
-
-
Pyrolysis temperature and biochar redox activity on arsenic availability and speciation in a sediment. (n.d.). ScienceDirect. Retrieved February 7, 2024, from [Link]
Sources
- 1. 5. acridine pharmaceutical organic chemistry-3.pptx [slideshare.net]
- 2. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. psecommunity.org [psecommunity.org]
Safety Operating Guide
Immediate Hazard Assessment & Operational Logic
The Core Threat: 10-Phenylacridarsine (CAS: 515-28-6) is a heterocyclic organoarsenic compound. Structurally, it is the arsenic analogue of acridine with a phenyl substituent. Unlike simple inorganic arsenic, this compound possesses lipophilic properties due to its aromatic framework, facilitating dermal absorption and biological accumulation.
Why Standard Disposal Fails:
-
Hydrolysis Resistance: Unlike some simple halides, the acridarsine core is relatively stable. Pouring it into aqueous waste streams (even basic ones) will not degrade it effectively and will result in immediate regulatory violation (RCRA) and long-term groundwater contamination.
-
Redox Instability:
-
Oxidation Risk: Contact with strong oxidizers (e.g., Nitric Acid, Chromic Acid) converts the arsine to arsine oxides , which are often more water-soluble and acutely toxic.
-
Reduction Risk (Critical): Contact with reducing agents (e.g., Zinc/HCl) can generate Arsine gas (
) , a colorless, odorless, and rapidly fatal hemotoxin.
-
Operational Directive: Treat this substance as a P-Listed equivalent acute toxin for handling purposes, regardless of its specific concentration. The primary disposal route is incineration with arsenic-specific scrubbing .
Regulatory Classification & Waste Coding
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) , you must characterize the waste correctly before it leaves your bench.[1]
| Parameter | Classification | Operational Implication |
| Primary EPA Code | D004 (Arsenic) | Triggers "Toxicity Characteristic" protocols.[2][3] |
| Secondary Code | D001 (Ignitable) | Only if in a flammable solvent (Flash point <60°C).[2][3] |
| DOT Shipping Name | Organoarsenic compound, n.o.s.[2][3] | Required for the waste manifest.[2][3] |
| Hazard Class | 6.1 (Poison) | Requires "Poison" diamond labeling.[2][3] |
| Packing Group | I or II | Requires highest integrity packaging (UN-rated).[2][3] |
The Disposal Workflow (Step-by-Step)
Phase A: Segregation & Stabilization
Goal: Prevent reaction during storage.
-
Isolate: Designate a specific "Arsenic Waste Only" satellite accumulation area.
-
Solvent Selection: If the material is in solution, ensure the solvent is compatible with HDPE (High-Density Polyethylene). Avoid chlorinated solvents if possible, as they complicate incineration, but prioritize solubility.
-
Solid Waste: If the material is a solid powder, do not dissolve it . Disposal of solids is safer and cheaper than liquids. Double-bag in heavy-duty polyethylene bags.
Phase B: Packaging Protocol
Goal: Zero-leakage transport.
-
Primary Container: Use a wide-mouth HDPE jar with a screw-top lid. Glass is acceptable but poses a breakage risk.
-
Adsorption (Liquids Only): Add Vermiculite or Activated Carbon to the container.
-
Ratio: 1:1 by volume.
-
Reasoning: This prevents sloshing and mitigates vapor release if the cap seal fails.
-
-
Sealing: Parafilm is insufficient. Use electrical tape or a dedicated shrink band around the cap-bottle junction.
Phase C: Decontamination (The "Self-Validating" Step)
Trustworthiness Check: You cannot assume a surface is clean. You must prove it.
-
The Solvent Wipe: Clean the workspace with ethanol or acetone (solubility check required) to mobilize the organic arsine.
-
The Chelation Wash: Follow with a wash of 1% aqueous sodium sulfide or a commercial heavy metal decontaminant (e.g., Decon 90).
-
Validation: Use a Merck Arsenic Test Strip (0.005–3.0 mg/L) on the final rinse water.
-
Result: If the strip changes color, repeat the cleaning. If it remains white, the surface is validated clean.
-
Decision Logic Diagram (DOT Visualization)
This workflow illustrates the critical decision points for disposing of 10-phenylacridarsine to prevent accidental gas generation or regulatory non-compliance.
Caption: Operational workflow for segregating and packaging 10-phenylacridarsine to ensure RCRA D004 compliance and prevent accidental arsine generation.
Emergency Contingencies
Scenario A: Spillage (Solid)
-
Evacuate: Clear the immediate area (15 ft radius).
-
PPE: Don double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator.
-
Action: Do not sweep (creates dust). Cover with wet sand or wet paper towels to suppress dust, then scoop into a waste jar.
Scenario B: Skin Contact
-
Immediate: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Medical: Seek immediate medical attention. Inform the physician of Organoarsenic exposure (treatment often involves Dimercaprol/British Anti-Lewisite chelating agents).
References
-
Occupational Safety and Health Administration (OSHA). (2024). Inorganic Arsenic Standard (29 CFR 1910.1018).[4][5][6] U.S. Department of Labor.[6] [Link]4]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D004 Arsenic).[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. nj.gov [nj.gov]
- 5. ohio.edu [ohio.edu]
- 6. 1910.1018 - Inorganic arsenic. | Occupational Safety and Health Administration [osha.gov]
Navigating the Synthesis and Handling of Acridarsine, 10-phenyl-: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel organoarsenic compounds, such as Acridarsine, 10-phenyl-, present unique opportunities in medicinal chemistry and materials science. However, the inherent toxicity of these molecules necessitates a robust and meticulously planned safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for the safe handling of Acridarsine, 10-phenyl- and related phenarsazine derivatives. Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.
The Critical Importance of a Proactive Safety Culture
Given the limited publicly available toxicological data for Acridarsine, 10-phenyl-, a conservative approach to safety is paramount. All handling procedures should be based on the established hazards of organoarsenic compounds, which are known to be toxic by inhalation, ingestion, and skin absorption.[1][2] A thorough risk assessment must be conducted before any work with this compound commences.
Core Principles of Safe Handling: A Multi-Layered Approach
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. When handling potent compounds like Acridarsine, 10-phenyl-, a multi-layered approach is essential.
Caption: Hierarchy of controls for handling Acridarsine, 10-phenyl-.
1. Engineering Controls: Your First Line of Defense
All work with Acridarsine, 10-phenyl- must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The fume hood should have a continuous monitoring device to ensure adequate airflow. For procedures with a higher risk of aerosolization, a glove box or other contained system should be considered.
2. Administrative Controls: Standard Operating Procedures (SOPs)
A detailed, written SOP is mandatory before any work begins. This document should outline every step of the process, from weighing and transfer to reaction quenching and waste disposal. All personnel handling the compound must be thoroughly trained on the SOP and the associated hazards. Key elements of the SOP include:
-
Designated Work Area: Clearly demarcate the area where Acridarsine, 10-phenyl- will be handled. Access should be restricted to authorized personnel.
-
Emergency Procedures: Outline specific steps for spills, personal exposure, and fire.[1]
-
Waste Disposal: Detail the procedures for collecting and labeling all arsenic-containing waste.[4]
-
Decontamination: Provide instructions for decontaminating surfaces, glassware, and equipment.
3. Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, a comprehensive PPE ensemble is non-negotiable. The following table outlines the minimum required PPE for handling Acridarsine, 10-phenyl-.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator for solids. For solutions, a full-face respirator with organic vapor/acid gas cartridges and P100 filters is recommended. | Prevents inhalation of toxic dust or vapors.[5][6] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption.[7] The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles.[8] |
| Body Protection | A lab coat with long sleeves and a buttoned front. For larger quantities or increased risk of splashes, a chemically resistant apron or coveralls should be worn. | Prevents contamination of personal clothing.[8] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Protocols for Safe Operations
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Recommended donning and doffing sequence for PPE.
Decontamination and Disposal: Preventing Environmental Release
Proper decontamination and disposal are critical to prevent environmental contamination and exposure to others.
Decontamination Protocol:
-
Surface Decontamination: Wipe all surfaces in the designated work area with a suitable decontaminating solution. A solution of sodium hypochlorite (bleach) followed by a rinse with 1M sodium thiosulfate can be effective for oxidizing and neutralizing some arsenic compounds. However, the efficacy for Acridarsine, 10-phenyl- should be verified.
-
Equipment Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by the decontamination solution. All rinsates must be collected as hazardous waste.[4]
Waste Disposal Protocol:
-
Segregation: All solid and liquid waste containing Acridarsine, 10-phenyl- must be collected in separate, clearly labeled, and sealed hazardous waste containers.[4]
-
Labeling: Waste containers must be labeled with the full chemical name, the words "Hazardous Waste," and the primary hazard (e.g., "Toxic," "Poison").
-
Disposal: All arsenic-containing waste must be disposed of through your institution's hazardous waste management program.[9] Do not dispose of this material down the drain or in the regular trash.
Emergency Response Plan: Be Prepared
In the event of an emergency, a swift and informed response is crucial.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate the immediate area and alert others.
-
Isolate: Prevent entry into the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the material.[11]
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container. Decontaminate the spill area as described above.
-
Report: Report the spill to your institution's environmental health and safety department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Conclusion: A Commitment to Safety
Working with potent compounds like Acridarsine, 10-phenyl- is a privilege that comes with a profound responsibility to prioritize safety. By implementing a comprehensive safety plan that includes robust engineering controls, detailed administrative procedures, and the consistent and correct use of personal protective equipment, researchers can confidently explore the scientific potential of these molecules while safeguarding their health and the environment.
References
-
N.V. Chemicals. (2018). Phenyl Disinfectant Safety Data Sheet. Retrieved from [Link]
-
Staying Safe from Arsenic Exposure: A Role-Based Guide for Industrial Workers. (2025). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As). Retrieved from [Link]
-
Dr. Oracle. (2025). What is the treatment for phenyl poisoning? Retrieved from [Link]
-
PubMed. (n.d.). Acute phenol poisoning. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). NIOSH Method 6001: Arsine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1018 - Inorganic arsenic. Retrieved from [Link]
-
Tapazol. (2018). Acarithin powder 1% Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Arsenic (organic compounds, as As). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Phenol | Medical Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
-
Public Health England. (2024). Inorganic Arsenic - Incident management. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1985). General overview of safe handling of arsenic containing compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). ARSENIC, organo- 5022. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Adamsite (DM): Vomiting Agent | NIOSH. Retrieved from [Link]
-
Iowa Department of Natural Resources. (n.d.). Household Hazardous Waste: How to Dispose of Arsenic. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
Public Health England. (2024). Phenol: toxicological overview. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Arsenic: Mitigation Strategies. Retrieved from [Link]
-
Chemistry and Toxicity of Tear Gases. (n.d.). Retrieved from [Link]
-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Phenol Toxicity - StatPearls. Retrieved from [Link]
-
New Hampshire Department of Environmental Services. (n.d.). Arsenic Removal and Disposal for Public Water Systems. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Goldcorp. (2009). Arsenic Level Hygiene Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adamsite | C12H9AsClN | CID 11362 - PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ARSENIC, ORGANIC COMPOUNDS. Retrieved from [Link]
-
A review on different arsenic removal techniques used for decontamination of drinking water. (n.d.). Retrieved from [Link]
-
Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Disposal of high-arsenic waste acid by the stepwise formation of gypsum and scorodite. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
Australian Government Department of the Environment and Energy. (1998). Treatment Technologies for Destruction or Management of Arsenic Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Acridinecarboxylic acid, 9,10-dihydro-10-methyl-, phenyl ester | C21H17NO2 - PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physical, Chemical, and Biological Methods for the Removal of Arsenic Compounds - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aziridineethanol, beta-phenyl- | C10H13NO | CID 102810 - PubChem. Retrieved from [Link]
Sources
- 1. ORGANOARSENIC COMPOUND, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Adamsite | C12H9AsClN | CID 11362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. drexel.edu [drexel.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) [cdc.gov]
- 6. 1910.1018 - Inorganic arsenic. | Occupational Safety and Health Administration [osha.gov]
- 7. velsafe.com [velsafe.com]
- 8. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 9. iowadnr.gov [iowadnr.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nvchemicals.com.au [nvchemicals.com.au]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
